Mal-PEG2-NH-Boc
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O6/c1-15(2,3)23-14(20)16-6-8-21-10-11-22-9-7-17-12(18)4-5-13(17)19/h4-5H,6-11H2,1-3H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPNLGYUZZQPEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659628 | |
| Record name | tert-Butyl (2-{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
660843-21-0 | |
| Record name | tert-Butyl (2-{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Structural Anatomy and Utility of Mal-PEG2-NH-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Mal-PEG2-NH-Boc is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug delivery. Its unique tripartite structure, comprising a maleimide group, a hydrophilic polyethylene glycol (PEG) spacer, and a protected amine, offers a versatile platform for covalently linking molecules. This guide provides an in-depth analysis of its structure, properties, and core applications, supplemented with detailed experimental protocols and structural visualizations.
Core Structure and Functional Components
This compound is structurally defined by three key functional moieties:
-
Maleimide Group: This moiety provides the reactive handle for conjugation to thiol-containing molecules, such as proteins or peptides with cysteine residues. The reaction proceeds via a Michael addition, forming a stable thioether bond.
-
Polyethylene Glycol (PEG) Spacer: A two-unit PEG spacer (PEG2) imparts hydrophilicity to the linker and the resulting conjugate. This often improves solubility and can reduce the immunogenicity of the conjugated molecule.
-
Boc-Protected Amine (NH-Boc): The amine group is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is stable under the conditions required for the maleimide-thiol conjugation but can be readily removed under acidic conditions to expose the primary amine for subsequent functionalization.
The logical relationship of these components is illustrated in the diagram below.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below. These values are typical and may vary slightly between suppliers.
| Property | Value |
| Molecular Formula | C₁₅H₂₄N₂O₆ |
| Molecular Weight | 328.37 g/mol |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMSO, DMF, and DCM |
| Storage Conditions | -20°C, protected from light and moisture |
Experimental Protocols
The utility of this compound is realized through a two-stage reaction workflow. The first stage involves the conjugation of the maleimide group to a thiol-containing molecule. The second stage is the deprotection of the Boc group to reveal the amine for further functionalization.
Stage 1: Maleimide-Thiol Conjugation
This protocol outlines the general steps for conjugating this compound to a protein containing a free cysteine residue.
Materials:
-
Thiol-containing protein
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: Cysteine or β-mercaptoethanol
-
DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.
-
Linker Preparation: Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring.
-
Quenching: Quench any unreacted maleimide groups by adding a quenching reagent to a final concentration of 1-10 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the conjugate using size-exclusion chromatography to remove excess linker and quenching reagent.
Stage 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethylether (cold)
-
Nitrogen or Argon gas
Procedure:
-
Dissolution: Dissolve the Boc-protected conjugate in DCM.
-
Acidification: Add an equal volume of TFA to the solution. A common ratio is 1:1 DCM:TFA.
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or mass spectrometry.
-
Solvent Removal: Remove the DCM and TFA under a stream of nitrogen or by rotary evaporation.
-
Precipitation: Precipitate the deprotected product by adding cold diethyl ether.
-
Isolation: Collect the precipitate by centrifugation, wash with cold diethyl ether, and dry under vacuum.
Experimental Workflow Visualization
The following diagram illustrates the sequential workflow for utilizing this compound in a typical bioconjugation application.
Mal-PEG2-NH-Boc: A Technical Guide to its Chemical Properties, Solubility, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, solubility, and common applications of Mal-PEG2-NH-Boc, a heterobifunctional crosslinker widely used in bioconjugation and drug development. This document details the essential characteristics of this reagent, provides structured data for easy reference, and outlines key experimental protocols for its use.
Core Chemical Properties
This compound is a versatile molecule featuring a maleimide group at one end, a Boc-protected amine at the other, and a central hydrophilic polyethylene glycol (PEG) spacer. This structure allows for the covalent linkage of molecules containing thiol groups to those with amine functionalities, once the Boc protecting group is removed.
| Property | Value | Source |
| Chemical Formula | C15H24N2O6 | [1][2] |
| Molecular Weight | 328.37 g/mol | [1][2] |
| CAS Number | 660843-21-0 | |
| Appearance | White to off-white solid or viscous liquid | |
| Purity | Typically ≥95% |
Solubility
The presence of the PEG spacer enhances the aqueous solubility of this compound, a desirable characteristic for bioconjugation reactions which are often performed in aqueous buffers.
| Solvent | Solubility | Source |
| Water | Soluble (A related compound, PEG bis-maleimide, is soluble at >10 mg/mL) | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Dichloromethane (DCM) | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Chloroform | Soluble (A related compound, PEG bis-maleimide, is soluble at >10 mg/mL) |
Experimental Protocols
Maleimide-Thiol Conjugation
The maleimide group of this compound reacts specifically with thiol (sulfhydryl) groups to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.
Materials:
-
Thiol-containing molecule (e.g., protein with cysteine residues)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed to prevent thiol oxidation.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Quenching reagent (optional): Cysteine or 2-mercaptoethanol.
-
Anhydrous DMSO or DMF for stock solution preparation.
Procedure:
-
Preparation of Thiol-containing Molecule:
-
Dissolve the thiol-containing molecule in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
If reduction of disulfide bonds is necessary, add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature. TCEP is recommended as it does not contain a thiol and does not need to be removed prior to the addition of the maleimide.
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the solution of the thiol-containing molecule with gentle stirring.
-
Flush the reaction vessel with an inert gas (e.g., nitrogen or argon), seal it, and protect it from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 2-8 °C.
-
-
Quenching (Optional):
-
To stop the reaction, a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol can be added to react with any excess maleimide.
-
-
Purification:
-
Remove excess, unreacted this compound and other small molecules using size-exclusion chromatography (SEC) or dialysis.
-
Boc Deprotection
The tert-butyloxycarbonyl (Boc) protecting group on the amine can be removed under acidic conditions to yield a free primary amine.
Materials:
-
Boc-protected conjugate
-
Acidic solution: Trifluoroacetic acid (TFA) in an organic solvent (e.g., dichloromethane), or hydrochloric acid (HCl) in an organic solvent (e.g., ethyl acetate, dioxane).
Procedure:
-
Dissolution:
-
Dissolve the Boc-protected molecule in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
-
Acid Treatment:
-
Add a solution of a strong acid. A common method is to use a 25% TFA solution in dichloromethane.
-
Stir the reaction at room temperature. The reaction is typically fast, often completing within 2-12 hours.
-
-
Isolation of the Deprotected Product:
-
The solvent and excess acid can be removed by vacuum evaporation to isolate the amine salt.
-
Alternatively, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key reactions and a typical experimental workflow for using this compound in bioconjugation.
Caption: Reaction scheme for maleimide-thiol conjugation and subsequent Boc deprotection.
References
An In-depth Technical Guide to the Mechanism of Action of Mal-PEG2-NH-Boc Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mal-PEG2-NH-Boc linker is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug delivery, particularly in the synthesis of Antibody-Drug Conjugates (ADCs). Its structure is meticulously designed to connect biomolecules, such as antibodies, to therapeutic payloads or imaging agents in a controlled, stepwise manner. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development applications.
The linker's name delineates its core components:
-
Mal (Maleimide): A thiol-reactive functional group that forms a stable covalent bond with sulfhydryl groups, commonly found in the cysteine residues of proteins.
-
PEG2 (Polyethylene Glycol, 2 units): A short, hydrophilic spacer that enhances the solubility of the conjugate, reduces steric hindrance, and improves pharmacokinetic properties.
-
NH-Boc (Boc-protected Amine): A primary amine group protected by a tert-butyloxycarbonyl (Boc) group. This protecting group allows for the selective reaction of the maleimide end first, followed by deprotection to reveal the amine for subsequent conjugation.
This dual functionality enables a precise and ordered assembly of complex bioconjugates.
Core Mechanism of Action
The utility of the this compound linker is rooted in a two-stage reaction mechanism:
-
Thiol-Maleimide Conjugation: The primary reaction involves the maleimide group. It reacts with a free sulfhydryl (-SH) group, typically from a cysteine residue on an antibody or protein, via a Michael addition reaction. This reaction is highly specific and efficient under mild conditions (pH 6.5-7.5), resulting in a stable thioether bond.[1][2][3] The stability of this linkage is crucial, although recent studies have explored potential reversibility in vivo, leading to the development of next-generation maleimides to enhance stability.[4][5]
-
Boc Deprotection and Amine Functionalization: Once the linker is conjugated to the primary biomolecule, the Boc protecting group on the terminal amine is removed. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA). The deprotection exposes a reactive primary amine (-NH2). This newly available amine can then be coupled to a second molecule of interest (e.g., a cytotoxic drug, a fluorescent dye) that has a compatible functional group, such as an activated NHS ester or a carboxylic acid, forming a stable amide bond.
This sequential process ensures that conjugation occurs in a planned orientation, preventing unwanted side reactions and yielding a well-defined final product.
Quantitative Data
The efficiency and success of conjugation reactions using the this compound linker are dependent on carefully controlled parameters. The following tables provide typical data for guidance.
Table 1: Physicochemical and Reactivity Properties
| Property | Value | Notes |
| Molecular Weight | 328.38 g/mol | --- |
| Spacer Arm Length | ~13.7 Å | The PEG2 unit provides flexibility and spacing. |
| Optimal pH for Maleimide Reaction | 6.5 - 7.5 | Balances thiol reactivity with minimizing maleimide hydrolysis. |
| Maleimide Hydrolysis Half-life | > 10 hours at pH 7.0 | Stability decreases significantly above pH 8.0. |
| Solubility | Soluble in DMSO, DMF | The hydrophilic PEG spacer improves solubility in aqueous media. |
Table 2: Typical Reaction Parameters for Bioconjugation
| Parameter | Thiol-Maleimide Conjugation | Amine Coupling (Post-Deprotection) |
| Molar Ratio (Linker:Biomolecule) | 5-20 fold molar excess | 3-10 fold molar excess of payload |
| Reaction Buffer | Phosphate-buffered saline (PBS) | Anhydrous organic solvent (e.g., DMF, DMSO) |
| Reaction Time | 2 hours at RT or overnight at 4°C | 2-4 hours at Room Temperature |
| Temperature | 4°C to 25°C (Room Temperature) | 25°C (Room Temperature) |
| Quenching Reagent | L-cysteine or β-mercaptoethanol | --- |
Table 3: Standard Conditions for Boc Deprotection
| Parameter | Condition | Notes |
| Reagent | Trifluoroacetic acid (TFA) | Typically used in a solution with an organic solvent. |
| Solvent | Dichloromethane (DCM) | Anhydrous conditions are preferred. |
| Concentration | 20-50% TFA in DCM (v/v) | Higher concentrations can lead to faster deprotection. |
| Reaction Time | 30 - 120 minutes | Monitored by TLC or LC-MS until completion. |
| Temperature | 0°C to 25°C (Room Temperature) | The reaction is often started at 0°C and allowed to warm to RT. |
Experimental Protocols
The following protocols provide a generalized framework for the use of the this compound linker in the synthesis of an antibody-drug conjugate (ADC).
Protocol 1: Conjugation of this compound to a Thiol-Containing Antibody
Objective: To conjugate the maleimide group of the linker to free thiols on an antibody.
Materials:
-
Antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.2)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
This compound linker
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Degassed reaction buffer: Phosphate-buffered saline (PBS), pH 7.2, containing 1-2 mM EDTA
-
Quenching solution: 1 M L-cysteine
-
Purification system (e.g., Sephadex G-25 size-exclusion chromatography column)
Methodology:
-
Antibody Reduction (if necessary): a. Prepare the antibody solution to a concentration of 1-10 mg/mL in degassed PBS. b. To generate free thiols from interchain disulfide bonds, add a 10-fold molar excess of TCEP. c. Incubate at 37°C for 30-60 minutes. d. Remove excess TCEP using a desalting column equilibrated with the degassed reaction buffer.
-
Linker Conjugation: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. Immediately add a 10- to 20-fold molar excess of the linker solution to the reduced antibody solution. c. Gently mix and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching and Purification: a. Add L-cysteine to a final concentration of 1 mM to quench any unreacted maleimide groups. Incubate for 15 minutes. b. Purify the resulting antibody-linker conjugate using a G-25 size-exclusion column to remove excess linker and quenching reagent. c. Characterize the conjugate to determine the linker-to-antibody ratio (LAR).
Protocol 2: Deprotection of the Boc Group
Objective: To remove the Boc protecting group from the conjugated linker to expose the primary amine.
Materials:
-
Lyophilized antibody-linker conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Neutralization buffer: Saturated sodium bicarbonate (NaHCO₃) solution or a basic ion-exchange resin.
Methodology:
-
Reaction Setup: a. Dissolve the lyophilized antibody-linker conjugate in anhydrous DCM. b. Cool the solution to 0°C in an ice bath. c. Add an equal volume of TFA (to achieve a ~50% TFA/DCM solution) dropwise while stirring.
-
Deprotection Reaction: a. Remove the ice bath and allow the mixture to warm to room temperature. b. Stir for 1-2 hours, monitoring the reaction's completion via an appropriate analytical method (e.g., mass spectrometry).
-
Work-up and Purification: a. Remove the TFA and DCM under reduced pressure. b. For a free amine product, re-dissolve the residue in a minimal amount of solvent and neutralize carefully with a basic solution or resin. c. Purify the deprotected conjugate, typically via dialysis or size-exclusion chromatography, to remove TFA salts and byproducts.
Protocol 3: Conjugation of a Payload to the Deprotected Amine
Objective: To attach a payload (e.g., an NHS-activated drug) to the exposed amine on the antibody-linker conjugate.
Materials:
-
Deprotected antibody-linker conjugate
-
NHS-activated payload (e.g., drug-NHS ester)
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Purification system (e.g., size-exclusion chromatography or hydrophobic interaction chromatography)
Methodology:
-
Payload Conjugation: a. Dissolve the deprotected antibody-linker conjugate in a suitable buffer (e.g., PBS, pH 7.4). b. Prepare a stock solution of the NHS-activated payload in anhydrous DMSO. c. Add a 5-fold molar excess of the payload solution to the antibody solution. d. Incubate for 2 hours at room temperature, protected from light.
-
Purification: a. Purify the final Antibody-Drug Conjugate (ADC) using an appropriate chromatography method to remove unconjugated payload and other impurities. b. Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Mandatory Visualizations
The following diagrams illustrate the key structures and processes described in this guide.
Caption: Structure of the this compound linker with functional groups highlighted.
Caption: Reaction pathway for the conjugation of a thiol to the maleimide group.
Caption: Stepwise experimental workflow for synthesizing an antibody-drug conjugate.
References
- 1. bachem.com [bachem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 4. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) [mdpi.com]
- 5. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the PEG2 Spacer in Mal-PEG2-NH-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, Mal-PEG2-NH-Boc, represents a critical tool in modern bioconjugation, enabling the precise linkage of molecules for the development of advanced therapeutics and diagnostics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth exploration of the core functionalities of this linker, with a specific focus on the integral role of its discrete polyethylene glycol (dPEG®) spacer. By understanding the distinct contributions of the maleimide group, the Boc-protected amine, and the central PEG2 spacer, researchers can better harness its capabilities to optimize the performance of their bioconjugates.
Core Components and Their Functions
This compound is comprised of three key functional moieties, each with a distinct role in the bioconjugation process:
-
Maleimide Group: This functional group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides. This reaction, a Michael addition, forms a stable thioether bond under mild physiological conditions (pH 6.5-7.5), allowing for site-specific conjugation.
-
PEG2 Spacer: The central component of the linker is a short, hydrophilic diethylene glycol spacer. This discrete PEG linker, with a defined length of two ethylene glycol units, imparts several beneficial properties to the resulting conjugate, which will be the primary focus of this guide.
-
Boc-Protected Amine (NH-Boc): The terminal primary amine is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a variety of conditions but can be readily removed under mildly acidic conditions, such as with trifluoroacetic acid (TFA).[1] Once deprotected, the free amine can be used for subsequent conjugation to molecules containing amine-reactive functional groups, such as carboxylic acids or NHS esters.[2]
The Multifaceted Role of the PEG2 Spacer
The inclusion of a PEG spacer, even a short one like PEG2, is a deliberate design choice that significantly influences the physicochemical and pharmacological properties of the final bioconjugate.
Enhancing Solubility and Reducing Aggregation
A primary function of the PEG spacer is to enhance the aqueous solubility of the molecule.[3] Many therapeutic payloads, particularly the cytotoxic drugs used in ADCs, are highly hydrophobic. The hydrophilic nature of the polyethylene glycol chain can help to mitigate this hydrophobicity, improving the overall solubility of the drug-linker construct and the final conjugate in aqueous media. This is crucial for preventing aggregation, which can lead to loss of efficacy and potential immunogenicity.
Providing Optimal Spacing and Reducing Steric Hindrance
The defined length of the PEG2 spacer provides critical spatial separation between the conjugated molecules. This separation is vital for preserving the biological activity of proteins or antibodies by preventing the payload from sterically hindering their binding sites.[4] The flexibility of the PEG chain further allows the conjugated molecules to orient themselves optimally for interaction with their respective targets.
Modulating Pharmacokinetics
PEGylation is a well-established strategy for improving the pharmacokinetic properties of therapeutic molecules.[5] The PEG chain creates a hydration shell around the conjugate, which can increase its hydrodynamic size. While a short PEG2 spacer has a less pronounced effect on hydrodynamic radius compared to longer PEG chains, it still contributes to a more favorable pharmacokinetic profile by reducing non-specific clearance mechanisms. This can lead to a longer circulation half-life and increased exposure of the target tissue to the therapeutic agent.
Impact on Stability
The PEG spacer can also contribute to the stability of the bioconjugate. By masking hydrophobic regions and providing a hydrophilic shield, PEGylation can protect the conjugated protein from proteolysis and reduce its susceptibility to aggregation. The choice of linker chemistry is also critical; while traditional maleimide conjugates can be susceptible to retro-Michael addition, leading to deconjugation, advanced linker designs that promote hydrolysis of the thiosuccinimide ring can result in a more stable, ring-opened covalent bond.
Quantitative Data on the Impact of PEG Spacer Length
The length of the PEG spacer is a critical parameter that can be tuned to optimize the properties of a bioconjugate. The following table summarizes quantitative data from various studies comparing key performance metrics across different PEG linker lengths.
| Linker | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50, nM) | Plasma Half-life (t1/2) | Tumor Growth Inhibition (%) | Reference |
| ADC with PEG2 Linker | ~3.9 | Data not always directly comparable | Increased vs. no PEG | Efficacious | |
| ADC with PEG4 Linker | 2.5 - 4.8 | ~4.5-fold reduction vs. no PEG | 2.5-fold increase vs. no PEG | Improved vs. shorter linkers | |
| ADC with PEG8 Linker | 2.4 - 4.8 | Variable | Significantly Increased | 75-85 | |
| ADC with PEG12 Linker | ~3.7 | Variable | Significantly Increased | 75-85 | |
| ADC with PEG24 Linker | ~3.0 | Variable | Significantly Increased | 75-85 | |
| ADC with 10kDa PEG | Not Specified | ~22-fold reduction vs. no PEG | 11.2-fold increase vs. no PEG | Most Ideal in one study |
Note: Data is synthesized from multiple sources and may not be directly comparable due to variations in experimental design, antibody, payload, and cell lines used.
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in bioconjugation.
Protocol 1: Maleimide-Thiol Conjugation
This protocol describes the conjugation of a maleimide-containing linker to a protein with available sulfhydryl groups.
Materials:
-
Protein with accessible sulfhydryl groups (1-10 mg/mL)
-
This compound
-
Conjugation Buffer: 1x Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 10-100 mM HEPES or Tris buffer, pH 7.0-7.5. All buffers should be degassed.
-
Reducing Agent (optional, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.
-
Anhydrous DMSO or DMF
-
Quenching Solution (optional): 1 M β-mercaptoethanol or cysteine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein's sulfhydryl groups are in disulfide bonds, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before conjugation.
-
-
Linker Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the linker stock solution to the protein solution at a 10-20 fold molar excess of the linker to the protein.
-
Gently mix the reaction and protect it from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
To stop the reaction, add the quenching solution to a final concentration of 10-20 mM to react with any excess maleimide groups. Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) to remove excess linker and other small molecules.
-
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.
-
Assess the purity and integrity of the conjugate using SDS-PAGE and size-exclusion chromatography.
-
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal the primary amine.
Materials:
-
Boc-protected conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for optional basic work-up)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected conjugate in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
-
Deprotection:
-
Add TFA to the solution (typically 25-50% v/v in DCM).
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
-
Monitoring the Reaction:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will be more polar (lower Rf on TLC) than the starting material.
-
-
Work-up (Acidic Salt):
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting residue will be the amine as its TFA salt.
-
-
Work-up (Free Amine - Optional):
-
Dissolve the crude residue in DCM.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the excess TFA.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the free amine.
-
Visualizing Workflows and Pathways
Logical Relationship of this compound Components
Caption: Logical connections between the structural components of this compound and their primary functions.
Experimental Workflow for ADC Synthesis
Caption: Step-by-step workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.
PROTAC Signaling Pathway: ARV-110 Example
Caption: Mechanism of action for the PROTAC ARV-110, which utilizes a PEG-like linker to induce degradation of the Androgen Receptor.
References
An In-depth Technical Guide to the Synthesis and Purification of Mal-PEG2-NH-Boc
This technical guide provides a comprehensive overview of the synthesis and purification methods for Mal-PEG2-NH-Boc, a heterobifunctional linker critical in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.
Introduction
This compound, with the systematic name tert-butyl (2-(2-(2-maleimidoethoxy)ethoxy)ethyl)carbamate, is a valuable crosslinking reagent. It features a maleimide group at one end, which selectively reacts with thiols (such as cysteine residues in proteins) via a Michael addition, and a Boc-protected amine at the other end. The Boc (tert-butyloxycarbonyl) protecting group can be readily removed under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid or other electrophilic functional groups. The diethylene glycol (PEG2) spacer enhances the solubility of the molecule and provides appropriate spatial separation between the conjugated moieties. These characteristics make this compound an ideal linker for the synthesis of PROTACs, which are designed to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, starting from commercially available precursors. The general strategy involves the mono-Boc protection of a diamine PEG linker, followed by the introduction of the maleimide group.
Experimental Protocol: Synthesis
Step 1: Mono-Boc Protection of 2,2'-(Ethylenedioxy)bis(ethylamine)
-
Dissolve 2,2'-(ethylenedioxy)bis(ethylamine) (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (0.95 eq to favor mono-protection) in the same solvent to the stirred solution of the diamine.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude product, N-Boc-2,2'-(ethylenedioxy)bis(ethylamine), by column chromatography on silica gel.
Step 2: Maleimide Functionalization
-
Dissolve the purified N-Boc-2,2'-(ethylenedioxy)bis(ethylamine) (1.0 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM or tetrahydrofuran (THF).
-
To this solution, add maleic anhydride (1.1 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours to form the intermediate maleamic acid.
-
For the cyclization to the maleimide, add acetic anhydride (2.0 eq) and a catalyst such as sodium acetate or triethylamine (1.0 eq).
-
Heat the reaction mixture to 40-50 °C and stir for 4-6 hours.
-
Monitor the formation of this compound by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and quench with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification of this compound
The crude this compound can be purified to a high degree using the following methods:
-
Flash Column Chromatography: This is the most common method for purifying the final product. A silica gel stationary phase is used with a gradient of ethyl acetate in hexanes or DCM in methanol as the mobile phase.
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, reversed-phase preparative HPLC can be employed. A C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) or formic acid is typically used.
Quantitative Data
The following table summarizes the expected yields and purity for each step of the synthesis. These values are representative and can vary based on reaction scale and specific conditions.
| Step | Product | Typical Yield (%) | Purity (by HPLC) (%) |
| 1 | N-Boc-2,2'-(ethylenedioxy)bis(ethylamine) | 40 - 60 | >95 |
| 2 | This compound | 70 - 85 | >98 |
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
PROTAC Synthesis Workflow
Caption: General workflow for PROTAC synthesis.
Conclusion
This guide outlines a reliable and reproducible method for the synthesis and purification of this compound. The provided protocols and data serve as a valuable resource for researchers engaged in the development of PROTACs and other targeted bioconjugates. The versatility of the maleimide and protected amine functionalities, combined with the favorable properties of the PEG spacer, ensures that this compound will continue to be a key building block in the field of chemical biology and drug discovery.
An In-Depth Technical Guide to the Heterobifunctional Linker: Mal-PEG2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction to Heterobifunctional Linkers
Heterobifunctional linkers are indispensable tools in the field of bioconjugation, enabling the covalent linkage of two different biomolecules or a biomolecule and a small molecule.[1] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional linkers feature two distinct reactive moieties.[1] This intrinsic asymmetry allows for controlled, sequential conjugation, minimizing the formation of undesirable homodimers and other side products.[1][2] The strategic use of these linkers is central to the development of advanced therapeutics and diagnostics, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized nanoparticles.[3]
One of the most versatile and widely used classes of heterobifunctional linkers combines a maleimide group with a protected amine. The maleimide functionality provides high reactivity and specificity towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins. The protected amine, upon deprotection, offers a reactive site for conjugation to carboxyl groups or activated esters. This guide focuses on a prominent example of such a linker, Mal-PEG2-NH-Boc, providing a comprehensive overview of its features, applications, and the methodologies for its use.
Core Features of this compound
This compound is a heterobifunctional linker that incorporates a maleimide group, a short polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected primary amine. This combination of features provides a unique set of properties that are highly advantageous in bioconjugation.
2.1 Chemical Structure and Properties
-
Maleimide Group: This functional group is highly reactive towards free sulfhydryl groups, forming a stable thioether bond. The reaction is most efficient at a pH range of 6.5-7.5.
-
PEG Spacer (PEG2): The short diethylene glycol spacer is hydrophilic, which helps to increase the aqueous solubility of the linker and the resulting conjugate. The PEG chain also provides flexibility and can reduce steric hindrance between the conjugated molecules.
-
Boc-Protected Amine: The primary amine is protected by a Boc group, which is stable under the conditions required for the maleimide-thiol conjugation. This protecting group can be efficiently removed under acidic conditions to reveal the free amine for subsequent conjugation reactions.
| Property | Value | Reference |
| Molecular Formula | C15H24N2O6 | |
| Molecular Weight | 328.36 g/mol | |
| CAS Number | 660843-21-0 | |
| Solubility | Soluble in DMSO and DCM | |
| Storage Conditions | -20°C |
2.2 Reactivity and Selectivity
The key to the utility of this compound lies in the orthogonal reactivity of its two functional groups. The maleimide group's high selectivity for thiols allows for specific conjugation to cysteine residues in proteins or other thiol-containing molecules. The Boc-protected amine remains inert during this process. Once the first conjugation is complete, the Boc group can be removed to expose the amine, which can then be reacted with a carboxyl group (often activated as an NHS ester) on a second molecule. This sequential approach provides precise control over the final conjugate structure.
Quantitative Data on Maleimide-Thiol Conjugation
The efficiency of the maleimide-thiol conjugation is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following tables summarize quantitative data from studies on maleimide-thiol reactions.
Table 3.1: Effect of pH on Maleimide-Thiol Reaction Rate
| pH | Reaction Rate | Comments |
| < 6.5 | Very Slow | Thiol group is predominantly protonated. |
| 6.5 - 7.5 | Optimal | Balances thiol reactivity and maleimide stability. |
| > 7.5 | Fast, but increased hydrolysis of maleimide | Potential for side reactions increases. |
Table 3.2: Conjugation Efficiency with Varying Molar Ratios and Reaction Times
| Target Molecule | Maleimide:Thiol Molar Ratio | Reaction Time | Temperature | Conjugation Efficiency | Reference |
| cRGDfK peptide | 2:1 | 30 min | Room Temperature | 84 ± 4% | |
| 11A4 nanobody | 5:1 | 2 h | Room Temperature | 58 ± 12% |
Table 3.3: Impact of PEG Linker Length on In Vivo Performance of Antibody-Drug Conjugates
| PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Short (e.g., PEG8) | Faster blood clearance compared to non-PEGylated antibody. | |
| Longer (e.g., 10 kDa) | 11.2-fold increase in half-life compared to no PEG linker. |
Experimental Protocols
The following are detailed methodologies for the use of this compound in common bioconjugation applications.
4.1 Protocol for Two-Step Sequential Bioconjugation
This protocol describes the conjugation of a thiol-containing protein to a carboxyl-containing molecule using this compound.
Step 1: Conjugation of this compound to a Thiol-Containing Protein
-
Protein Preparation: Dissolve the thiol-containing protein in a degassed, thiol-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4). If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is recommended as it does not contain a thiol and does not need to be removed prior to the maleimide reaction.
-
Linker Preparation: Immediately before use, dissolve this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess, unreacted linker using a desalting column or dialysis against the conjugation buffer.
Step 2: Boc Deprotection and Conjugation to a Carboxyl-Containing Molecule
-
Boc Deprotection: To the purified protein-linker conjugate, add a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA). The reaction is typically fast and can be performed at room temperature for 30-60 minutes.
-
Removal of TFA: Evaporate the TFA and DCM under a stream of nitrogen.
-
Neutralization: Resuspend the deprotected conjugate in a suitable buffer and adjust the pH to 7.5-8.5.
-
Activation of Carboxyl Groups: Activate the carboxyl groups of the second molecule using a standard carbodiimide coupling chemistry, such as with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
Final Conjugation: Add the activated carboxyl-containing molecule to the deprotected protein-linker conjugate.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Final Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted molecules and byproducts.
4.2 Protocol for Characterization of the Conjugate
The successful synthesis of the conjugate can be confirmed using various analytical techniques.
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.
-
Mass Spectrometry (MS): To confirm the precise mass of the conjugate and determine the drug-to-antibody ratio (DAR) in the case of ADCs.
-
HPLC/UPLC: To assess the purity of the conjugate and separate it from unreacted starting materials.
Visualizing Workflows and Pathways
5.1 Experimental Workflow for Two-Step Bioconjugation
Caption: Workflow for conjugating a thiol-containing protein to a carboxyl-containing molecule.
5.2 Logical Relationship in PROTAC Formation
Caption: Assembly of a PROTAC using this compound.
5.3 Signaling Pathway for ADC-Mediated Cell Killing
Caption: Mechanism of action for an antibody-drug conjugate.
Conclusion
This compound is a highly effective and versatile heterobifunctional linker that provides researchers and drug developers with precise control over the bioconjugation process. Its well-defined reactivity, coupled with the beneficial properties of the PEG spacer, makes it an ideal choice for the construction of complex biomolecular architectures such as ADCs and PROTACs. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful implementation of this compound in a variety of research and development applications. Careful consideration of reaction conditions and thorough characterization of the final conjugate are paramount to achieving desired outcomes and advancing the development of novel therapeutics and diagnostics.
References
An In-depth Technical Guide to Mal-PEG2-NH-Boc for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bifunctional linker, Maleimide-PEG2-NH-Boc, and its application in the development of antibody-drug conjugates (ADCs). It covers the fundamental chemistry, detailed experimental protocols, and data analysis techniques pertinent to the use of this linker in creating targeted cancer therapeutics.
Introduction to Mal-PEG2-NH-Boc in ADC Development
Antibody-drug conjugates are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy.
This compound is a heterobifunctional linker featuring three key components:
-
Maleimide Group: A thiol-reactive functional group that enables covalent conjugation to cysteine residues on an antibody. The reaction proceeds via a Michael addition, forming a stable thioether bond.
-
Polyethylene Glycol (PEG) Spacer (PEG2): A short, hydrophilic two-unit PEG chain that enhances the solubility and stability of the ADC.[1][2] PEGylation can reduce aggregation, particularly with hydrophobic payloads, and improve the overall pharmacokinetic profile of the conjugate.[3][4]
-
Boc-Protected Amine (NH-Boc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under various conditions but can be selectively removed under acidic conditions to reveal a reactive amine. This amine can then be used for further modifications, such as the attachment of imaging agents or other functional moieties.
The structure of this compound makes it a versatile tool for constructing ADCs with well-defined properties. Its use allows for a staged conjugation approach, where the linker-payload is first synthesized and then conjugated to the antibody.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to Utilizing Mal-PEG2-NH-Boc for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Mal-PEG2-NH-Boc, a heterobifunctional linker, and its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTAC technology has emerged as a powerful strategy in drug discovery for the targeted degradation of proteins implicated in various diseases. The linker component of a PROTAC is a critical determinant of its efficacy, influencing factors such as solubility, cell permeability, and the geometry of the ternary complex formed between the target protein and an E3 ubiquitin ligase.
Introduction to this compound
This compound is a versatile linker molecule designed for the sequential conjugation of two different molecular entities. Its structure comprises three key functional components:
-
A Maleimide Group: This functional group exhibits high reactivity towards thiol groups, commonly found in the cysteine residues of proteins. This reaction, a Michael addition, proceeds efficiently under physiological conditions (pH 6.5-7.5) to form a stable thioether bond.[1] This feature is particularly useful for covalently linking the PROTAC to a target protein that has a suitable cysteine residue for conjugation, often a feature of covalent inhibitors.
-
A Two-Unit Polyethylene Glycol (PEG) Spacer: The short PEG chain enhances the aqueous solubility and hydrophilicity of the resulting PROTAC molecule.[2] Improved solubility is a crucial attribute for drug candidates, facilitating their formulation and bioavailability.
-
A Boc-Protected Amine Group: The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine. This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to expose the primary amine.[2] This allows for the subsequent coupling of a second molecule, typically an E3 ligase ligand, through amide bond formation.
The sequential reactivity of its functional groups makes this compound an ideal building block for the modular synthesis of PROTACs.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C15H24N2O6 |
| Molecular Weight | 328.4 g/mol [2] |
| CAS Number | 660843-21-0[2] |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and DCM |
| Storage | Recommended storage at -20°C |
Role in PROTAC Synthesis: A Step-by-Step Approach
The synthesis of a PROTAC using this compound typically follows a two-step sequential conjugation strategy. This approach allows for the controlled and directional assembly of the final heterobifunctional molecule.
Step 1: Conjugation of the Target Protein Ligand (Warhead)
The first step involves the reaction of the maleimide moiety of this compound with a thiol group on the protein of interest (POI) ligand, often a covalent inhibitor.
Step 2: Deprotection and Conjugation of the E3 Ligase Ligand
Following the successful conjugation of the POI ligand, the Boc protecting group on the amine is removed. The newly exposed primary amine is then coupled to the carboxylic acid of an E3 ligase ligand, such as pomalidomide or a VHL ligand, typically using standard peptide coupling reagents.
Below is a diagram illustrating the general workflow for PROTAC synthesis using this compound.
Experimental Protocols
The following protocols are provided as illustrative examples for the synthesis of a hypothetical PROTAC, PROTAC-X , by conjugating a cysteine-containing covalent inhibitor of a target protein (Inhibitor-SH) with the E3 ligase ligand, pomalidomide.
Synthesis of Inhibitor-Linker-Boc Conjugate
Materials:
-
Inhibitor-SH (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphate buffer (pH 7.0)
Procedure:
-
Dissolve Inhibitor-SH in a minimal amount of anhydrous DMF.
-
In a separate vial, dissolve this compound in DMF.
-
To the solution of Inhibitor-SH, add phosphate buffer (pH 7.0) to achieve a final concentration suitable for the reaction.
-
Add the solution of this compound to the Inhibitor-SH solution dropwise with gentle stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by LC-MS.
-
Upon completion, the reaction mixture can be purified by reverse-phase HPLC to isolate the desired Inhibitor-Linker-Boc conjugate.
-
Lyophilize the pure fractions to obtain the product as a solid.
Characterization: The product should be characterized by LC-MS to confirm the correct mass and by NMR to verify the structure.
Boc Deprotection of Inhibitor-Linker-Boc
Materials:
-
Inhibitor-Linker-Boc (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Inhibitor-Linker-Boc conjugate in anhydrous DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the completion of the deprotection by LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting TFA salt of the deprotected amine (Inhibitor-Linker-NH2) is often used in the next step without further purification.
Synthesis of the Final PROTAC-X
Materials:
-
Inhibitor-Linker-NH2 (TFA salt, 1.0 eq)
-
Pomalidomide (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve pomalidomide in anhydrous DMF.
-
Add HATU and DIPEA to the pomalidomide solution and stir for 15 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve the Inhibitor-Linker-NH2 (TFA salt) in anhydrous DMF.
-
Add the solution of the deprotected amine to the activated pomalidomide solution.
-
Stir the reaction mixture at room temperature for 4-16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the final PROTAC-X can be purified by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
Characterization: The final PROTAC should be thoroughly characterized by LC-MS, high-resolution mass spectrometry (HRMS), and NMR (¹H and ¹³C) to confirm its identity and purity.
Data Presentation: Representative Degradation Data
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| dBET1 (Illustrative) | BRD4 | Cereblon | HEK293 | ~10-50 | >90 |
-
DC50: The concentration of the PROTAC at which 50% of the target protein is degraded.
-
Dmax: The maximum percentage of target protein degradation achieved.
Signaling Pathway and Logical Relationships
The mechanism of action of a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its distinct reactive moieties allow for a controlled and sequential assembly of the final heterobifunctional molecule. The inclusion of a hydrophilic PEG spacer can impart favorable physicochemical properties to the resulting PROTAC. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in the design and synthesis of novel protein degraders. While the provided quantitative data is illustrative, it highlights the key parameters used to evaluate the efficacy of these promising therapeutic agents. Further research and publication of data on PROTACs utilizing this specific linker will undoubtedly contribute to a deeper understanding of its potential in targeted protein degradation.
References
An In-depth Technical Guide to Mal-PEG2-NH-Boc in Peptide Modification and Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterobifunctional linker, Mal-PEG2-NH-Boc, and its application in the strategic modification and labeling of peptides. This technical document details the reagent's chemical properties, experimental protocols for its use, and its role in advancing research, particularly in the development of targeted therapeutics and molecular probes.
Introduction to this compound
This compound is a versatile crosslinking reagent that features a maleimide group, a short polyethylene glycol (PEG) spacer, and a Boc-protected primary amine.[1] This unique combination of functionalities allows for a two-stage bioconjugation strategy. The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of peptides, to form a stable thioether bond.[1] The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine can be readily removed under acidic conditions, exposing a primary amine for subsequent conjugation or modification.[1]
The inclusion of the short, hydrophilic PEG2 spacer enhances the solubility of the reagent and the resulting peptide conjugate in aqueous media, which can be beneficial for biological applications.[1] These properties make this compound a valuable tool for a range of applications, including the development of peptide-drug conjugates (PDCs), the attachment of peptides to surfaces, and the creation of sophisticated molecular probes for studying cellular processes.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.
| Property | Value | Reference |
| Chemical Formula | C15H24N2O6 | [1] |
| Molecular Weight | 328.4 g/mol | |
| CAS Number | 660843-21-0 | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in organic solvents such as DMSO and DMF | |
| Storage | Recommended storage at -20°C |
Core Chemistry and Reaction Mechanisms
The utility of this compound lies in two key reactions: the maleimide-thiol conjugation and the deprotection of the Boc group.
Maleimide-Thiol Conjugation
The reaction between the maleimide group of this compound and a thiol group on a peptide proceeds via a Michael addition. This reaction is highly specific for thiols within a pH range of 6.5 to 7.5, forming a stable covalent thioether bond.
Boc Group Deprotection
The Boc protecting group is stable under the conditions of the maleimide-thiol conjugation but can be efficiently removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). This deprotection step yields a free primary amine on the PEG spacer, which can then be used for further modifications.
Quantitative Data on Maleimide-Thiol Conjugates
The efficiency and stability of the maleimide-thiol linkage are critical for the successful application of this compound. The following tables summarize key quantitative data for maleimide-based conjugations. Note: Much of the available data is for maleimide conjugates in general and may serve as a close approximation for this compound.
Table 1: Conjugation Efficiency
| Peptide/Protein | Molar Ratio (Maleimide:Thiol) | Reaction Time | pH | Conjugation Efficiency (%) |
| Cyclic Peptide cRGDfK | 2:1 | 30 min | 7.0 | 84 ± 4 |
| 11A4 Nanobody | 5:1 | 2 hours | 7.4 | 58 ± 12 |
Table 2: Stability of the Thioether Bond
| Condition | Half-life (t½) | Notes |
| PBS, pH 7.4, 37°C | > 1 week | For standard N-alkyl maleimide conjugates. |
| In presence of 1 mM Glutathione | ~70% conjugation retained after 7 days | Demonstrates some susceptibility to thiol exchange. |
| Hydrolyzed succinimide ring | > 2 years | Ring-opening of the succinimide moiety significantly enhances stability. |
Experimental Protocols
The following are detailed protocols for the use of this compound in peptide modification.
Protocol for Conjugation of this compound to a Cysteine-Containing Peptide
-
Peptide Preparation and Reduction:
-
Dissolve the cysteine-containing peptide in a degassed buffer such as phosphate-buffered saline (PBS) at pH 7.0-7.2.
-
If the peptide contains disulfide bonds, reduction is necessary. Add a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Incubate the mixture at room temperature for 30-60 minutes.
-
Remove the excess reducing agent using a desalting column equilibrated with the conjugation buffer.
-
-
Conjugation Reaction:
-
Immediately after desalting, determine the concentration of the reduced peptide.
-
Prepare a stock solution of this compound in an anhydrous organic solvent like DMSO or DMF.
-
Add a 2- to 5-fold molar excess of the this compound stock solution to the reduced peptide solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching and Purification:
-
(Optional) To quench any unreacted maleimide groups, add a small molecule thiol such as cysteine or β-mercaptoethanol.
-
Purify the peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC) to remove excess reagents and byproducts.
-
-
Characterization:
-
Confirm the successful conjugation and determine the purity of the product using analytical techniques such as LC-MS and MALDI-TOF mass spectrometry.
-
Protocol for Boc Deprotection of the Peptide-PEG Conjugate
-
Reaction Setup:
-
Dissolve the purified and lyophilized Peptide-S-PEG2-NH-Boc conjugate in a minimal amount of a suitable solvent like dichloromethane (DCM).
-
In a well-ventilated fume hood, add an excess of trifluoroacetic acid (TFA) to the solution (e.g., a 50% TFA in DCM solution).
-
-
Deprotection Reaction:
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.
-
Monitor the progress of the reaction by LC-MS to confirm the removal of the Boc group (a mass decrease of 100.12 Da).
-
-
Work-up and Purification:
-
Remove the TFA and solvent under a stream of nitrogen or by rotary evaporation.
-
To remove residual TFA, co-evaporate with a solvent like toluene.
-
The resulting deprotected peptide conjugate (as a TFA salt) can be purified by RP-HPLC.
-
Applications in Research and Drug Development
The unique properties of this compound make it a valuable reagent in several areas of research and development.
Peptide-Drug Conjugates (PDCs)
A primary application of this linker is in the construction of PDCs for targeted cancer therapy. A tumor-homing peptide can be conjugated to this compound via its cysteine residue. Following Boc deprotection, a cytotoxic drug can be attached to the newly exposed amine. This strategy allows for the targeted delivery of potent drugs to cancer cells, potentially reducing systemic toxicity.
Probing Cellular Signaling Pathways
Peptides modified with this compound can be used to investigate cellular signaling pathways. For instance, a peptide inhibitor of a specific protein-protein interaction within a signaling cascade, such as the EGFR pathway, can be labeled with a fluorescent dye or a biotin tag after Boc deprotection. This allows for the visualization of the peptide's cellular uptake and localization, providing insights into its mechanism of action.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and application of a this compound modified peptide for cell-based assays.
Conclusion
This compound is a powerful and versatile heterobifunctional linker for peptide modification and labeling. Its well-defined chemistry, combining selective thiol reactivity with a protected amine for subsequent functionalization, provides researchers with a robust tool for creating sophisticated bioconjugates. The applications of this reagent are extensive, ranging from the development of targeted therapeutics like peptide-drug conjugates to the creation of molecular probes for elucidating complex biological processes. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage this compound to advance their scientific endeavors.
References
Methodological & Application
Application Notes and Protocols for Site-Specific Protein PEGylation using Mal-PEG2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely utilized strategy to enhance the therapeutic properties of protein-based drugs.[1] It can improve pharmacokinetics and pharmacodynamics by increasing the hydrodynamic size, which can lead to a longer circulation half-life and reduced immunogenicity.[1][2][3] Site-specific PEGylation is particularly desirable as it yields a homogeneous product with preserved biological activity.[1]
This document provides a detailed protocol for the site-specific conjugation of a Maleimide-PEG2-NH-Boc linker to a protein containing a free cysteine residue. The maleimide group reacts specifically with the thiol group of cysteine via a Michael addition reaction, forming a stable thioether bond. The Boc (tert-butoxycarbonyl) protecting group on the amine allows for subsequent modifications or can be removed to yield a primary amine.
Principle of the Reaction
The conjugation process involves a two-step reaction. First, the maleimide group of the Mal-PEG2-NH-Boc reagent selectively reacts with the sulfhydryl group of a cysteine residue on the protein surface. This reaction is most efficient at a pH range of 6.5-7.5. Following the conjugation, the Boc protecting group is removed under acidic conditions to expose the primary amine.
Experimental Protocols
Materials and Reagents
-
Protein with at least one surface-exposed cysteine residue
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed. (Avoid buffers containing thiols)
-
Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Boc Deprotection Solution: Trifluoroacetic acid (TFA) in a suitable solvent (e.g., dichloromethane or water).
-
Quenching Solution: 1 M N-acetylcysteine or L-cysteine.
-
Purification Columns: Size-exclusion (SEC), ion-exchange (IEX), or hydrophobic interaction (HIC) chromatography columns.
-
Dialysis or ultrafiltration devices.
-
Analytical instruments: SDS-PAGE, RP-HPLC, Mass Spectrometer.
Step 1: Protein Preparation (Disulfide Reduction - If Necessary)
If the target cysteine residue is involved in a disulfide bond, a reduction step is required to generate a free sulfhydryl group.
-
Dissolve the protein in a suitable buffer (e.g., PBS).
-
Add a 10 to 20-fold molar excess of a reducing agent (e.g., TCEP).
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
Remove the excess reducing agent using a desalting column or dialysis. It is crucial to remove the reducing agent as it will compete with the protein's thiol group for reaction with the maleimide.
Step 2: this compound Conjugation
-
Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the this compound in the conjugation buffer.
-
Add the this compound solution to the protein solution at a 5 to 20-fold molar excess. The optimal molar ratio should be determined empirically for each specific protein.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Monitor the reaction progress using SDS-PAGE or RP-HPLC. The PEGylated protein will show an increase in molecular weight.
-
Once the desired level of conjugation is achieved, quench the reaction by adding an excess of the quenching solution (e.g., N-acetylcysteine or L-cysteine) to react with any unreacted maleimide groups.
Step 3: Boc Deprotection
-
Adjust the pH of the PEGylated protein solution to acidic conditions (pH 2-3) using a solution containing trifluoroacetic acid (TFA).
-
Incubate the mixture at room temperature for 30-60 minutes to facilitate the removal of the Boc group.
-
Neutralize the solution by adding a suitable base or by buffer exchange.
Step 4: Purification of the PEGylated Protein
Purification is essential to remove unreacted PEG reagent, unconjugated protein, and reaction byproducts. The choice of purification method will depend on the physicochemical properties of the protein and the PEG conjugate.
-
Size-Exclusion Chromatography (SEC): This is one of the most common methods for separating the larger PEGylated protein from the smaller unconjugated protein and excess PEG reagent.
-
Ion-Exchange Chromatography (IEX): The PEG chains can shield the surface charges of the protein, altering its interaction with the IEX resin. This can be exploited to separate PEGylated species from the native protein.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used as a polishing step to further purify the conjugate.
-
Reverse Phase Chromatography (RP-HPLC): This technique is often used for analytical characterization and can also be applied for purification, especially for smaller proteins and peptides.
Step 5: Characterization of the PEGylated Protein
Thorough characterization is crucial to confirm successful conjugation and to assess the quality of the final product.
-
SDS-PAGE: A simple and effective method to visualize the increase in molecular weight of the PEGylated protein compared to the native protein.
-
High-Performance Liquid Chromatography (HPLC): Techniques like SEC-HPLC and RP-HPLC can be used to assess the purity and homogeneity of the conjugate.
-
Mass Spectrometry (MS): Provides an accurate measurement of the molecular weight of the conjugate, confirming the number of attached PEG chains. Peptide mapping in conjunction with MS can be used to identify the specific cysteine residue that has been modified.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| Protein Concentration | 1-10 mg/mL | |
| This compound Molar Excess | 5 to 20-fold | |
| Conjugation pH | 6.5 - 7.5 | |
| Conjugation Time (Room Temp) | 1 - 2 hours | |
| Conjugation Time (4°C) | Overnight | |
| Boc Deprotection pH | 2 - 3 | |
| Boc Deprotection Time | 30 - 60 minutes |
Visualizations
Caption: Experimental workflow for this compound protein conjugation.
Caption: Reaction pathway for this compound conjugation and deprotection.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Boc Deprotection of Mal-PEG2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from Mal-PEG2-NH-Boc. The protocol is designed to yield the corresponding primary amine, Mal-PEG2-NH2, a valuable reagent in bioconjugation and drug delivery applications.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions.[1][2] this compound is a heterobifunctional linker containing a maleimide group, a short polyethylene glycol (PEG) spacer, and a Boc-protected amine. The maleimide moiety allows for covalent conjugation to thiol-containing molecules, such as proteins and peptides, while the deprotected amine can be used for subsequent modification.[3][]
The deprotection of the Boc group is typically achieved through acidolysis, most commonly with trifluoroacetic acid (TFA).[5] The mechanism involves protonation of the carbamate oxygen by the acid, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine. This protocol details the use of a TFA/dichloromethane (DCM) solution for the efficient deprotection of this compound.
Experimental Protocols
Materials and Reagents
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas supply (optional, for anhydrous conditions)
-
Rotary evaporator
-
Standard laboratory glassware
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and generally effective method for Boc deprotection.
1. Dissolution: Dissolve the this compound in anhydrous DCM in a round-bottom flask at a concentration of approximately 0.1 to 0.5 M.
2. Reaction Setup: Place the flask on a magnetic stirrer and begin stirring. If desired, the reaction can be carried out under an inert atmosphere (nitrogen or argon).
3. Addition of TFA: Slowly add an equal volume of TFA to the stirred solution (e.g., for 10 mL of DCM, add 10 mL of TFA, resulting in a 50% TFA/DCM solution). The addition should be performed in a well-ventilated fume hood.
4. Reaction Monitoring: Allow the reaction to proceed at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
5. Solvent Removal: Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene several times.
6. Product Isolation (as TFA salt): The resulting product, Mal-PEG2-NH2, will be in the form of its trifluoroacetate salt. For many applications, this salt can be used directly in the next step without further purification.
7. Neutralization (Optional): If the free amine is required, dissolve the residue in a minimal amount of DCM and carefully add saturated NaHCO₃ solution until the pH is basic. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine, Mal-PEG2-NH2.
Data Presentation
The following table summarizes the key quantitative parameters for the Boc deprotection protocol.
| Parameter | Value | Notes |
| Substrate Concentration | 0.1 - 0.5 M in DCM | A higher concentration may be used, but ensure complete dissolution of the starting material. |
| TFA Concentration | 25-50% (v/v) in DCM | 50% TFA is generally effective and provides rapid deprotection. A lower concentration (e.g., 25%) can be used for sensitive substrates. |
| Reaction Temperature | Room Temperature | The reaction is typically fast at room temperature. |
| Reaction Time | 30 minutes - 2 hours | Monitor by TLC or LC-MS to determine the optimal time. |
| Work-up | Evaporation or Aqueous Extraction | Direct evaporation yields the TFA salt. An aqueous basic wash will yield the free amine. |
Mandatory Visualization
The following diagrams illustrate the chemical reaction and the experimental workflow for the Boc deprotection of this compound.
References
Optimal Reaction Conditions for Maleimide-Thiol Ligation with Mal-PEG2-NH-Boc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the optimal reaction conditions for the covalent conjugation of thiol-containing molecules to Mal-PEG2-NH-Boc. This process, a cornerstone of bioconjugation, leverages the highly specific and efficient Michael addition reaction between a maleimide and a sulfhydryl group to form a stable thioether bond. Understanding and controlling the reaction parameters are critical for achieving high yields, ensuring selectivity, and maintaining the integrity of the conjugated biomolecules.
Introduction to Maleimide-Thiol Ligation
Maleimide-thiol chemistry is a widely employed bioconjugation strategy valued for its high selectivity for thiols under mild, physiological conditions.[] The reaction involves the nucleophilic attack of a thiolate anion on the electron-deficient double bond of the maleimide ring, resulting in a stable thioether linkage.[2] this compound is a heterobifunctional linker that incorporates a thiol-reactive maleimide group, a hydrophilic polyethylene glycol (PEG) spacer, and a Boc-protected amine. The PEG spacer enhances solubility and reduces steric hindrance, while the protected amine allows for subsequent deprotection and further functionalization.[3][4]
Key Reaction Parameters and Optimization
The success of the maleimide-thiol ligation is highly dependent on several key experimental parameters. The following sections and tables summarize the optimal conditions based on established literature.
pH
The pH of the reaction buffer is the most critical factor governing the rate and selectivity of the maleimide-thiol reaction. The optimal pH range is between 6.5 and 7.5.[5]
-
Below pH 6.5: The concentration of the reactive thiolate anion is reduced, leading to a significantly slower reaction rate.
-
Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, and the reaction with primary amines (e.g., lysine residues) becomes more competitive, leading to a loss of selectivity. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Potential Side Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |
Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics.
Temperature and Reaction Time
The reaction is typically performed at room temperature (20-25°C) or at 4°C. The choice of temperature depends on the stability of the biomolecule.
| Temperature | Typical Reaction Time | Notes |
| Room Temperature (20-25°C) | 1 - 4 hours | Common for most applications. |
| 4°C | 2 hours - Overnight | Recommended for sensitive proteins to minimize degradation. |
| 37°C | ~30 minutes | Can be used to accelerate the reaction, but may not be suitable for all biomolecules. |
Table 2: Recommended Temperature and Reaction Times.
Molar Ratio of Reactants
A molar excess of the maleimide-containing reagent is generally used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific application.
| Reactant Ratio (Maleimide:Thiol) | Typical Application | Notes |
| 2:1 to 5:1 | Nanoparticle functionalization | Can achieve high conjugation efficiency. |
| 10:1 to 20:1 | Protein/Antibody labeling | Good starting point for optimization. |
Table 3: Recommended Molar Ratios of Maleimide to Thiol.
Buffer Composition
The choice of buffer is crucial to maintain the optimal pH and to avoid interference with the reaction.
| Recommended Buffers | Buffers to Avoid | Additives |
| Phosphate-Buffered Saline (PBS) | Buffers containing primary amines (e.g., Tris, Glycine) | EDTA (1-5 mM) can be included to prevent the oxidation of thiols. |
| HEPES | Buffers containing thiols (e.g., DTT, β-mercaptoethanol) |
Table 4: Recommended Buffer Systems.
Experimental Protocols
The following protocols provide a general framework for the conjugation of a thiol-containing molecule (e.g., a cysteine-containing peptide or protein) to this compound.
Preparation of Thiol-Containing Molecule
If the thiol-containing molecule has disulfide bonds, they must be reduced to free thiols for the reaction to proceed.
-
Dissolution: Dissolve the thiol-containing protein or peptide in a degassed conjugation buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5.
-
Reduction (if necessary): If disulfide bonds are present, add a 10-100 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is recommended as it does not contain a thiol group and therefore does not need to be removed prior to the addition of the maleimide. Incubate for 20-60 minutes at room temperature. If using a thiol-containing reducing agent like DTT, it must be removed by dialysis or desalting before adding the maleimide reagent.
Preparation of this compound Solution
-
Dissolution: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to prepare a stock solution (e.g., 1-10 mM).
Conjugation Reaction
-
Addition: Add the desired molar excess of the this compound stock solution to the solution of the thiol-containing molecule.
-
Incubation: Gently mix the reaction and protect it from light. Incubate at room temperature for 1-4 hours or at 4°C overnight.
-
Quenching (Optional): To quench any unreacted maleimide, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to the reaction mixture after the desired incubation time.
Purification of the Conjugate
The resulting conjugate can be purified from excess reagents and byproducts using standard techniques such as:
-
Size-Exclusion Chromatography (SEC)
-
Dialysis
-
Tangential Flow Filtration (TFF)
Visualization of Experimental Workflow
The following diagrams illustrate the key processes involved in the maleimide-thiol ligation.
Caption: General experimental workflow for maleimide-thiol ligation.
Caption: Reaction mechanism and potential side reactions.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conjugation Yield | Incomplete reduction of disulfide bonds. | Ensure sufficient molar excess and incubation time with the reducing agent. Use TCEP to avoid the need for its removal. |
| Incorrect pH of the reaction buffer. | Verify the pH of the buffer is within the optimal range of 6.5-7.5. | |
| Hydrolysis of the maleimide group. | Prepare the this compound solution immediately before use. Avoid pH > 7.5. | |
| Oxidation of thiols. | Degas all buffers and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Include EDTA in the buffer. | |
| Non-specific Labeling | Reaction with primary amines. | Ensure the reaction pH does not exceed 7.5. |
| Precipitation of Protein | High concentration of organic solvent from the maleimide stock solution. | Keep the final concentration of the organic solvent in the reaction mixture low (typically <10%). |
Table 5: Troubleshooting Guide for Maleimide-Thiol Ligation.
By carefully controlling these reaction parameters, researchers can achieve efficient and specific conjugation of thiol-containing molecules to this compound, enabling a wide range of applications in drug development, diagnostics, and fundamental research.
References
Application Notes and Protocols for Antibody Conjugation using Mal-PEG2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to calculating the optimal molar excess of Maleimide-PEG2-NH-Boc (Mal-PEG2-NH-Boc) for antibody conjugation. This document outlines the experimental protocols, data interpretation, and visualizations to facilitate the development of well-defined antibody-drug conjugates (ADCs).
Introduction
The precise control of the drug-to-antibody ratio (DAR) is a critical parameter in the development of antibody-drug conjugates, as it directly influences their efficacy, safety, and pharmacokinetic properties. The use of heterobifunctional linkers, such as this compound, allows for the covalent attachment of payloads to antibodies. The maleimide group reacts specifically with free thiol groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds. The Boc-protected amine provides a handle for the subsequent attachment of a payload after deprotection. This document provides a detailed methodology for optimizing the molar excess of the this compound linker to achieve a desired DAR.
Data Presentation
The molar excess of the this compound linker relative to the antibody is a key factor in determining the final drug-to-antibody ratio (DAR). Increasing the molar excess of the linker generally leads to a higher DAR, but an excessive amount can lead to antibody aggregation and should be optimized.[1] The following table provides an example of the expected relationship between the molar excess of a maleimide-PEG linker and the resulting average DAR for a typical IgG antibody with reduced interchain disulfides.
| Molar Excess of Mal-PEG-Linker to Antibody | Average Drug-to-Antibody Ratio (DAR) | Percentage of Unconjugated Antibody | Predominant DAR Species |
| 2:1 | ~1.5 - 2.5 | ~10 - 20% | DAR 2 |
| 5:1 | ~3.0 - 4.0 | < 5% | DAR 4 |
| 10:1 | ~5.0 - 6.5 | < 1% | DAR 6 |
| 20:1 | ~7.0 - 8.0 | < 1% | DAR 8 |
Note: These values are illustrative and can vary depending on the specific antibody, linker-payload, and reaction conditions. Experimental optimization is crucial.
Experimental Protocols
This section details the key experimental procedures for antibody conjugation with this compound.
Antibody Preparation and Reduction
This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
-
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 6.5-7.5.
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Degassed, thiol-free buffers (e.g., PBS with 1-5 mM EDTA).[2]
-
Desalting column (e.g., Sephadex G-25).
-
-
Procedure:
-
Prepare the antibody solution at a concentration of 2-10 mg/mL in a degassed buffer containing EDTA.[2]
-
Add a 10- to 20-fold molar excess of TCEP to the antibody solution.[2]
-
Incubate the reaction at 37°C for 30-90 minutes under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the disulfide bonds.[2]
-
Immediately purify the reduced antibody using a desalting column pre-equilibrated with a degassed conjugation buffer (e.g., PBS with EDTA, pH 6.5-7.5) to remove excess reducing agent.
-
Boc Deprotection of this compound (if payload is to be attached to the amine)
This step is necessary to deprotect the amine group on the linker for subsequent payload conjugation. This is typically performed on the linker before conjugation to the antibody.
-
Materials:
-
This compound.
-
Anhydrous dichloromethane (DCM).
-
Trifluoroacetic acid (TFA).
-
-
Procedure:
-
Dissolve the this compound in anhydrous DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS.
-
Remove the solvent and excess TFA in vacuo.
-
Antibody Conjugation with Mal-PEG2-NH2 (Deprotected Linker)
This protocol describes the conjugation of the deprotected Mal-PEG2-NH2 linker to the reduced antibody.
-
Materials:
-
Reduced antibody from step 1.
-
Deprotected Mal-PEG2-NH2 linker (from step 2, to which a payload can be pre-attached).
-
Anhydrous solvent (e.g., DMSO or DMF) for dissolving the linker.
-
Quenching solution (e.g., N-acetyl cysteine or L-cysteine).
-
-
Procedure:
-
Dissolve the deprotected and payload-functionalized Mal-PEG2-linker in an anhydrous solvent to prepare a stock solution (e.g., 10 mM).
-
Add the desired molar excess (e.g., 5-fold to 20-fold) of the linker solution to the reduced antibody solution. The final concentration of the organic solvent should ideally be below 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench any unreacted maleimide groups by adding a 20-fold molar excess of a quenching agent like N-acetyl cysteine and incubate for 15-30 minutes.
-
Purification and Characterization of the Antibody-Drug Conjugate (ADC)
-
Purification:
-
Purify the ADC using size-exclusion chromatography (SEC) or dialysis to remove unreacted linker-payload and other small molecules.
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).
-
Purity and Aggregation: Assess the purity and extent of aggregation of the ADC by SEC.
-
Identity and Integrity: Confirm the identity and integrity of the ADC by SDS-PAGE and Mass Spectrometry.
-
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the complete experimental workflow for the preparation of an antibody-drug conjugate using this compound.
Caption: Experimental workflow for antibody-drug conjugation.
Cellular Uptake and Payload Release of an ADC
The following diagram illustrates the mechanism of action of a typical antibody-drug conjugate, from binding to a cancer cell to the release of the cytotoxic payload.
Caption: Cellular uptake and mechanism of action of an ADC.
References
Application Note: Site-Specific PEGylation of Cysteine-Containing Peptides using Mal-PEG2-NH-Boc
Audience: Researchers, scientists, and drug development professionals.
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides and proteins.[1] Key benefits of PEGylation include an extended plasma half-life, reduced immunogenicity, and improved solubility and stability.[1][2] Site-specific PEGylation is particularly advantageous as it yields a homogeneous product with predictable characteristics. One of the most common methods for achieving site-specific modification is by targeting the thiol group of cysteine residues, which are relatively rare in proteins and can be specifically introduced at desired locations through genetic engineering.[3][4]
This application note provides a detailed protocol for the conjugation of Mal-PEG2-NH-Boc to cysteine-containing peptides. This compound is a heterobifunctional linker featuring a maleimide group for covalent attachment to a thiol, a hydrophilic di-ethylene glycol (PEG2) spacer to increase solubility, and a Boc-protected amine (NH-Boc) for subsequent functionalization after deprotection. The maleimide group reacts specifically with the sulfhydryl group of a cysteine residue via a Michael addition reaction to form a stable thioether bond. This reaction is highly efficient and chemoselective when conducted under mild conditions (pH 6.5-7.5).
Reaction Mechanism and Workflow
The conjugation process involves a two-step chemical reaction. First, the nucleophilic thiol group from a cysteine residue attacks the electron-deficient double bond of the maleimide ring, resulting in the formation of a stable succinimidyl thioether linkage. Following successful conjugation, the tert-butyloxycarbonyl (Boc) protecting group on the terminal amine can be removed under acidic conditions, typically with trifluoroacetic acid (TFA), to yield a free primary amine available for further modifications.
Caption: this compound conjugation to a cysteine residue.
The overall experimental process begins with the preparation of the peptide, ensuring the target cysteine is in its reduced, free-thiol form. This is followed by the conjugation reaction, purification of the PEGylated product, and an optional deprotection step if the terminal amine is needed for subsequent reactions.
Caption: Overview of the peptide conjugation workflow.
Experimental Protocols
Materials and Reagents
-
Cysteine-containing peptide
-
This compound (MW: 328.37 g/mol )
-
Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer, pH 7.0-7.5, degassed.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Quenching Reagent (optional): β-mercaptoethanol or L-cysteine.
-
Solvent: Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Deprotection Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIPS).
-
Purification System: Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.
-
Mobile Phases (RP-HPLC): Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile).
-
Analysis: Mass Spectrometer (e.g., ESI-MS), Analytical HPLC.
Protocol 1: Preparation of Cysteine-Containing Peptide
-
Peptide Dissolution: Dissolve the lyophilized cysteine-containing peptide in the degassed Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
Reduction of Disulfide Bonds (if necessary): If the peptide contains disulfide bridges or has formed dimers, reduction is necessary. Add a 10-fold molar excess of TCEP to the peptide solution. Incubate for 20-30 minutes at room temperature. TCEP is recommended as it does not contain a thiol group and does not need to be removed prior to conjugation.
-
Buffer Exchange (if DTT was used): If DTT was used for reduction, it must be removed to prevent it from competing with the peptide's cysteine for the maleimide reagent. Perform a buffer exchange using a desalting column equilibrated with degassed Conjugation Buffer.
Protocol 2: Conjugation of this compound to Peptide
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in an anhydrous organic solvent like DMSO or DMF (e.g., 10-20 mM).
-
Conjugation Reaction: Add the this compound stock solution to the prepared peptide solution. A 10- to 20-fold molar excess of the PEG reagent over the peptide is recommended as a starting point to drive the reaction to completion.
-
Incubation: Gently mix the reaction vial. Flush with an inert gas (nitrogen or argon), seal, and incubate at room temperature for 30 minutes to 2 hours. Protect the reaction from light.
-
Monitoring the Reaction: The reaction progress can be monitored by taking aliquots at different time points (e.g., 30, 60, 120 minutes) and analyzing them by RP-HPLC and Mass Spectrometry to check for the formation of the desired conjugate.
-
Quenching (Optional): Once the reaction is complete, it can be quenched by adding a small molecule thiol (e.g., β-mercaptoethanol or L-cysteine) at a concentration 2-5 times the initial concentration of the this compound. This will react with any excess maleimide reagent.
Protocol 3: Purification and Analysis of the Conjugate
-
Purification: The PEGylated peptide conjugate can be purified from unreacted peptide, excess PEG reagent, and byproducts using RP-HPLC with a C18 column.
-
Method: Use a linear gradient of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile). The PEGylated peptide will typically elute slightly later than the unmodified peptide due to the added hydrophobicity of the linker and Boc group.
-
Fraction Collection: Collect fractions corresponding to the desired product peak.
-
-
Analysis:
-
Purity Check: Analyze the collected fractions using analytical RP-HPLC to confirm purity.
-
Identity Confirmation: Confirm the molecular weight of the purified conjugate using Mass Spectrometry. The expected mass will be the mass of the starting peptide plus the mass of the incorporated this compound moiety (approximately +328.37 Da).
-
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide conjugate as a dry powder.
Protocol 4: Boc Group Deprotection (Optional)
-
Preparation: Add the chilled Deprotection Cocktail (95% TFA / 2.5% H₂O / 2.5% TIPS) to the lyophilized Boc-protected peptide conjugate.
-
Incubation: Stir the mixture for 1-2 hours at room temperature.
-
TFA Removal: Remove the TFA by either precipitating the peptide with cold diethyl ether or by concentrating the solution under a stream of nitrogen.
-
Final Purification: Re-dissolve the deprotected peptide in a minimal amount of water/acetonitrile and purify by RP-HPLC as described in Protocol 3 to remove scavengers and byproducts.
-
Final Analysis: Confirm the identity of the final deprotected conjugate by Mass Spectrometry. The expected mass will be that of the conjugated peptide minus the mass of the Boc group (100.12 Da).
Data Presentation: Reaction Parameters
The efficiency of the maleimide-thiol conjugation is influenced by several factors. The table below summarizes key parameters and provides recommended starting conditions.
| Parameter | Recommended Range | Notes / Expected Outcome |
| pH | 6.5 - 7.5 | Optimal for selective reaction with thiols. At pH < 6.5, the reaction is slow. At pH > 7.5, maleimide hydrolysis and reaction with amines can become competing side reactions. |
| Molar Ratio (PEG:Peptide) | 5:1 to 20:1 | A molar excess of the PEG reagent drives the reaction towards completion. Start with a 10-20x excess. Higher ratios may be needed for sterically hindered cysteines. |
| Reaction Time | 30 min - 4 hours | Typically complete within 2 hours at room temperature. Reaction progress should be monitored by HPLC/MS. |
| Temperature | 20 - 25 °C (Room Temp.) | The reaction proceeds efficiently at room temperature. Elevated temperatures can increase the rate of maleimide hydrolysis. |
| Peptide Concentration | 1 - 10 mg/mL | Higher concentrations can increase the reaction rate but may also lead to aggregation. Ensure the peptide remains fully solubilized. |
| Conjugation Efficiency | >80% | With optimized conditions, high conjugation efficiencies can be achieved. Efficiency is dependent on peptide sequence and structure. |
graph Logical_Relationships { graph [layout=neato, overlap=false, splines=true, label="Figure 3: Factors Influencing Conjugation Outcome", fontname="Arial", fontsize=12, fontcolor="#202124", labelloc="b"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Nodes Outcome [label="Desired Outcome:\nHigh Yield & Purity", pos="4,2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; pH [label="pH\n(6.5-7.5)", pos="1,4!", fillcolor="#F1F3F4", fontcolor="#202124"]; MolarRatio [label="Molar Ratio\n(PEG Excess)", pos="1,0!", fillcolor="#F1F3F4", fontcolor="#202124"]; Time[label="Reaction Time", pos="7,4!", fillcolor="#F1F3F4", fontcolor="#202124"]; Temp [label="Temperature\n(Room Temp)", pos="7,0!", fillcolor="#F1F3F4", fontcolor="#202124"]; SideReactions [label="Side Reactions:\n- Hydrolysis\n- Thiazine Formation", pos="4,-1!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges pH -> Outcome [label="Optimizes\nSelectivity", color="#4285F4"]; MolarRatio -> Outcome [label="Drives to\nCompletion", color="#4285F4"]; Time -> Outcome [label="Ensures\nCompletion", color="#4285F4"]; Temp -> Outcome [label="Maintains\nStability", color="#4285F4"]; Outcome -> SideReactions [style=dashed, label="Minimized by\nOptimal Conditions", color="#5F6368", dir=back]; }
Caption: Relationship between reaction parameters and outcomes.
Troubleshooting
-
Low Conjugation Yield:
-
Cause: Incomplete reduction of disulfide bonds or oxidation of the free thiol.
-
Solution: Ensure the peptide is fully reduced just before conjugation. Use freshly prepared, degassed buffers to minimize oxidation. Increase the molar excess of the this compound reagent.
-
-
Multiple Products Observed:
-
Cause: The peptide may contain multiple free cysteines, or non-specific reactions may be occurring.
-
Solution: Verify the peptide sequence and ensure only one reactive cysteine is present. Maintain the reaction pH strictly between 6.5 and 7.5 to avoid side reactions with other nucleophilic residues like lysine.
-
-
Thiazine Rearrangement:
-
Cause: For peptides with an N-terminal cysteine, the resulting succinimide can undergo intramolecular rearrangement to form a more stable six-membered thiazine ring, which complicates purification and characterization.
-
Solution: This side reaction is challenging to prevent completely. If observed, purification methods like RP-HPLC must be optimized to separate the desired thioether product from the thiazine impurity.
-
-
Maleimide Hydrolysis:
-
Cause: The maleimide ring can open via hydrolysis, especially at pH > 7.5, rendering it unreactive towards thiols.
-
Solution: Prepare the this compound solution immediately before use and maintain the reaction pH in the recommended range.
-
References
Application Notes and Protocols: Preparation of Mal-PEG2-NH-Boc Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG2-NH-Boc is a heterobifunctional crosslinker containing a maleimide group, a two-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine.[1][2] This reagent is extensively utilized in bioconjugation and drug delivery for linking molecules to thiol groups on proteins, peptides, or surfaces. The maleimide group reacts specifically with sulfhydryl groups, while the Boc-protected amine can be deprotected to reveal a primary amine for subsequent conjugation.[1][2] The hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous media.[1] Proper preparation of a stock solution is a critical first step to ensure the accuracy and reproducibility of downstream experiments. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C15H24N2O6 | |
| Molecular Weight | 328.37 g/mol | |
| Purity | Typically ≥95% - 98% | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO and DCM | |
| Recommended Stock Solution Concentration | 10 mM in DMSO | |
| Storage (Powder) | -20°C, keep dry and avoid sunlight | |
| Storage (in Solvent) | -80°C |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipette and sterile pipette tips
-
Vortex mixer
-
Analytical balance
Procedure
-
Equilibration of Reagent: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the hygroscopic compound.
-
Weighing the Reagent: In a clean, dry microcentrifuge tube, carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.28 mg of this compound (Molecular Weight: 328.37 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed powder. For a 10 mM solution, add 1 mL of anhydrous DMSO to 3.28 mg of the compound.
-
Dissolution: Close the tube tightly and vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary. Ensure the solution is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in fresh microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound. Store the aliquots at -80°C for long-term storage. For short-term storage (up to one month), -20°C can be used.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation, and contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for preparing the stock solution and the general reaction scheme of this compound.
Caption: Experimental workflow for preparing a this compound stock solution.
Caption: General reaction pathway for this compound conjugation.
References
Application Notes and Protocols for the Purification of Mal-PEG2-NH-Boc Conjugated Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
The conjugation of proteins with polyethylene glycol (PEG) chains, or PEGylation, is a widely utilized biopharmaceutical strategy to enhance the therapeutic properties of proteins. PEGylation can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, enhance in vivo stability, and shield it from proteolytic degradation and immunogenic responses.[][2][3] The Mal-PEG2-NH-Boc linker is a heterobifunctional reagent that allows for the covalent attachment of a PEG spacer to a protein.[][5] This linker contains a maleimide group that selectively reacts with free sulfhydryl groups (e.g., from cysteine residues) on the protein, and a Boc (tert-butoxycarbonyl) protected amine group at the distal end of the PEG chain.
Following the conjugation reaction, the resulting mixture is heterogeneous, containing the desired PEGylated protein, unreacted native protein, excess PEG reagent, and potentially multi-PEGylated species or isomers. Therefore, a robust purification strategy is critical to isolate the desired conjugate with high purity and yield. This document provides detailed application notes and protocols for the purification of this compound conjugated proteins using common chromatographic techniques.
Purification Strategy Overview
A multi-step purification strategy is often necessary to achieve high purity of the target PEGylated protein. The choice and order of purification steps depend on the specific properties of the protein and the PEG conjugate. The general workflow involves capturing the conjugated protein and then polishing it to remove remaining impurities.
Caption: General purification workflow for this compound conjugated proteins.
Key Purification Techniques
Several chromatographic techniques are effective for purifying PEGylated proteins. The most common methods are Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, making SEC a suitable initial step to separate the larger PEGylated conjugate from the smaller, unreacted native protein and low molecular weight by-products. However, SEC may not effectively separate different PEGylated species (e.g., mono- vs. di-PEGylated) or positional isomers.
Ion-Exchange Chromatography (IEX)
IEX is a powerful technique for purifying PEGylated proteins as it separates molecules based on differences in their net surface charge. The attachment of the neutral PEG chain can shield charged residues on the protein surface, leading to a change in its interaction with the IEX resin. This allows for the separation of the native protein, mono-PEGylated, and multi-PEGylated species. IEX can also sometimes separate positional isomers.
Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on differences in their surface hydrophobicity. Proteins are loaded onto the HIC column in a high-salt buffer, which promotes hydrophobic interactions. Elution is achieved by decreasing the salt concentration. While PEG itself is hydrophilic, its conjugation to a protein can alter the overall surface hydrophobicity, which can be exploited for purification. HIC is often used as a polishing step to remove aggregates and other closely related impurities.
Experimental Protocols
Note: The following protocols are generalized and should be optimized for the specific protein of interest.
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
Objective: To separate the this compound conjugated protein from unreacted native protein and excess PEG linker.
Materials:
-
SEC column (e.g., Superdex 200 or similar)
-
Chromatography system (e.g., FPLC or HPLC)
-
SEC Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Conjugation reaction mixture
-
0.22 µm syringe filter
Procedure:
-
Equilibrate the SEC column with at least 2 column volumes (CV) of SEC Buffer at a flow rate recommended by the manufacturer.
-
Filter the conjugation reaction mixture through a 0.22 µm syringe filter to remove any precipitates.
-
Load the filtered sample onto the equilibrated column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elute the sample with SEC Buffer at a constant flow rate.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
Collect fractions corresponding to the different peaks. The PEGylated protein is expected to elute earlier than the native protein.
-
Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to identify the fractions containing the purified conjugate.
Caption: Workflow for SEC purification.
Protocol 2: Purification by Ion-Exchange Chromatography (IEX)
Objective: To separate the this compound conjugated protein from native protein and multi-PEGylated species.
Materials:
-
IEX column (Cation exchange, e.g., SP Sepharose, or Anion exchange, e.g., Q Sepharose, depending on the protein's pI)
-
Chromatography system
-
Binding Buffer (Buffer A): Low ionic strength buffer, pH chosen to ensure the protein binds to the resin (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).
-
Elution Buffer (Buffer B): High ionic strength buffer (e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0 for anion exchange).
-
SEC-purified or crude conjugation mixture (buffer exchanged into Binding Buffer).
Procedure:
-
Equilibrate the IEX column with Binding Buffer (Buffer A) for at least 5 CV.
-
Load the sample onto the column.
-
Wash the column with Binding Buffer (5-10 CV) until the UV baseline is stable.
-
Elute the bound proteins using a linear gradient of Elution Buffer (Buffer B) from 0% to 100% over 10-20 CV.
-
Monitor the elution at 280 nm and collect fractions across the gradient. The PEGylated protein is expected to elute at a different salt concentration than the native protein due to charge shielding by the PEG chain.
-
Analyze the fractions by SDS-PAGE to identify those containing the pure mono-PEGylated conjugate.
Caption: Workflow for IEX purification.
Protocol 3: Boc Deprotection (Optional)
If the downstream application requires a free amine at the end of the PEG linker, the Boc protecting group must be removed. This is typically achieved under acidic conditions.
Materials:
-
Purified this compound conjugated protein
-
Deprotection Solution: Trifluoroacetic acid (TFA) in a suitable solvent (e.g., 50% TFA in dichloromethane). Caution: TFA is highly corrosive.
-
Neutralization Buffer: (e.g., 0.1 M sodium phosphate, pH 7.5)
-
Desalting column or dialysis cassette
Procedure:
-
Lyophilize or concentrate the purified conjugate.
-
Resuspend the protein in the deprotection solution and incubate at room temperature for 30-60 minutes.
-
Remove the TFA by evaporation under a stream of nitrogen or by lyophilization.
-
Immediately redissolve the protein in a neutralization buffer.
-
Perform buffer exchange into the desired final buffer using a desalting column or dialysis to remove any remaining TFA and by-products.
Data Presentation
The success of the purification should be assessed quantitatively. The following table provides a template for summarizing the purification results.
| Purification Step | Total Protein (mg) | Purity (%) by Densitometry | Yield (%) |
| Crude Conjugate | 100 | 40 | 100 |
| SEC Pool | 75 | 70 | 75 |
| IEX Pool | 50 | >95 | 50 |
| HIC Pool (optional) | 45 | >98 | 45 |
Purity is typically assessed by densitometric analysis of Coomassie-stained SDS-PAGE gels. Yield is calculated relative to the starting amount of total protein.
Characterization of the Final Product
The purified this compound conjugated protein should be thoroughly characterized to confirm its identity, purity, and integrity.
| Analytical Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess purity and apparent molecular weight. | A single, higher molecular weight band compared to the native protein. |
| Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) | Confirm the molecular weight of the conjugate and determine the degree of PEGylation. | A mass shift corresponding to the addition of the this compound linker. |
| Size Exclusion Chromatography (Analytical SEC-HPLC) | Determine purity and detect aggregates. | A single, sharp peak corresponding to the monomeric conjugate. |
| Reversed-Phase HPLC (RP-HPLC) | Assess purity and potentially separate isomers. | A single major peak. |
Conclusion
The purification of this compound conjugated proteins requires a systematic approach, often involving a combination of chromatographic techniques. The protocols provided in these application notes serve as a general guide for developing a robust purification strategy. Optimization of each step is crucial to achieve high purity and yield of the final conjugate, which is essential for its intended therapeutic or research application.
References
Application Note: Analytical Techniques for the Characterization of Mal-PEG2-NH-Boc Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mal-PEG2-NH-Boc molecule is a heterobifunctional linker commonly employed in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[1]. It features three key chemical motifs: a maleimide group for covalent linkage to thiol-containing molecules, a hydrophilic di-ethylene glycol (PEG2) spacer to enhance solubility, and a Boc-protected amine for subsequent chemical modification after deprotection[2][3].
Given its role in linking distinct chemical entities, rigorous analytical characterization is paramount to ensure the identity, purity, and stability of the conjugate. This application note provides a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound and its conjugates.
Experimental and Logical Workflow
The characterization of a this compound conjugate follows a logical progression from initial synthesis to final verification. This workflow ensures that the structural integrity and purity of the conjugate are confirmed at critical stages.
Caption: Workflow for conjugate characterization.
Key Analytical Techniques and Protocols
The comprehensive characterization of this compound conjugates relies on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful, non-destructive technique used to confirm the chemical structure of the conjugate. It provides detailed information about the molecular structure by identifying the chemical environment of protons. For this compound, ¹H NMR is used to verify the presence of the maleimide, the PEG spacer, and the Boc-protecting group.
3.1.1 Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Temperature: Set to 25 °C.
-
Pulse Sequence: A standard ¹H pulse sequence is typically sufficient.
-
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the relevant peaks to determine the relative ratios of protons corresponding to different parts of the molecule.
3.1.2 Data Presentation: Expected ¹H NMR Chemical Shifts
The following table summarizes the expected chemical shifts for the core this compound structure. Note that conjugation to other molecules will introduce new signals and may cause shifts in the existing ones.
| Functional Group | Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Boc Group | -(C(CH₃)₃) | ~1.4 | Singlet |
| PEG Spacer | -O-CH₂-CH₂-N- | ~3.6 | Multiplet |
| Maleimide | -CH=CH- | ~6.7 | Singlet |
| PEG Spacer | -N-CH₂-CH₂-O- | ~3.5 - 3.7 | Multiplet |
Chemical shifts are approximate and can vary based on solvent and conjugation partner.
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for accurately determining the molecular weight of the this compound conjugate, confirming its identity and the success of the conjugation reaction.[4][5] Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.
3.2.1 Experimental Protocol: LC-ESI-MS
-
Sample Preparation: Prepare a solution of the conjugate at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water mixture).
-
Chromatography (LC):
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes is a good starting point.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used to detect protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of the conjugate.
-
Data Analysis: Deconvolute the resulting spectrum if multiple charge states are observed to determine the zero-charge mass.
-
3.2.2 Experimental Protocol: MALDI-TOF-MS
-
Matrix Selection: Choose a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), and prepare a saturated solution in a solvent like 50% acetonitrile/0.1% TFA.
-
Sample Preparation: Mix the sample solution (approx. 1 mg/mL) with the matrix solution in a 1:1 ratio directly on the MALDI target plate.
-
Spotting: Spot 0.5-1.0 µL of the mixture onto the target plate and allow it to air dry to form crystals.
-
Data Acquisition:
-
Instrument: MALDI-Time of Flight (TOF) mass spectrometer.
-
Mode: Positive ion mode (reflector or linear, depending on the mass range).
-
Analysis: Acquire spectra and average multiple laser shots to improve signal quality.
-
3.2.3 Data Presentation: Expected m/z Values for this compound
The theoretical molecular weight of this compound (C₁₅H₂₄N₂O₆) is 328.36 g/mol .
| Ion | Chemical Formula | Calculated m/z |
| [M+H]⁺ | C₁₅H₂₅N₂O₆⁺ | 329.17 |
| [M+Na]⁺ | C₁₅H₂₄N₂NaO₆⁺ | 351.15 |
| [M+K]⁺ | C₁₅H₂₄N₂KO₆⁺ | 367.12 |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the this compound conjugate and separating it from starting materials, reagents, and byproducts. Reversed-phase HPLC is most commonly employed.
3.3.1 Experimental Protocol: RP-HPLC
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Instrumentation and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA).
-
Detector: A UV detector set at a wavelength where the maleimide or another chromophore in the conjugate absorbs (e.g., ~220 nm and ~300 nm). An Evaporative Light Scattering Detector (ELSD) can also be used, which does not require a chromophore.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Integrate the peak areas in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
3.3.2 Data Presentation: Typical HPLC Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% to 95% B over 20 minutes |
| Detection | UV at 220 nm |
| Column Temp. | 25 °C |
Conclusion
The successful synthesis and application of this compound conjugates hinge on their thorough analytical characterization. The combination of ¹H NMR for structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment provides a robust analytical workflow. The protocols and data presented in this note serve as a comprehensive guide for researchers to ensure the quality and consistency of their conjugated products, thereby enabling reliable and reproducible results in downstream applications.
References
Application Notes and Protocols for Mal-PEG2-NH-Boc Linker in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-PEG2-NH-Boc linker is a heterobifunctional crosslinker integral to the strategic development of targeted therapeutics, most notably antibody-drug conjugates (ADCs). This linker is designed with a maleimide group at one end, a Boc-protected amine at the other, and a central two-unit polyethylene glycol (PEG) spacer. This architecture offers a versatile platform for the precise conjugation of therapeutic payloads to targeting moieties, such as monoclonal antibodies. The maleimide group provides reactivity towards sulfhydryl groups, commonly found in cysteine residues of antibodies, while the Boc-protected amine allows for subsequent, controlled conjugation to a drug molecule after deprotection. The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate, reduces aggregation, and can improve pharmacokinetic profiles.[1][2] This document provides detailed application notes and protocols for the effective use of the this compound linker in targeted drug delivery strategies.
Core Applications
The this compound linker is primarily utilized in the construction of ADCs, a class of biopharmaceuticals designed to deliver potent cytotoxic drugs specifically to cancer cells.[2] The linker's role is critical in ensuring the stability of the ADC in circulation and facilitating the release of the payload upon internalization into the target cell.[3][4] Beyond ADCs, this linker is also valuable in the development of other targeted delivery systems, including:
-
Peptide-drug conjugates: Where a targeting peptide is used instead of an antibody.
-
Nanoparticle functionalization: For attaching targeting ligands and therapeutic agents to the surface of nanoparticles.
-
PROTAC development: As a component of proteolysis-targeting chimeras.
-
Biosensor construction: For the immobilization of biomolecules onto sensor surfaces.
Chemical Structure and Properties
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 660843-21-0 | |
| Molecular Formula | C15H24N2O6 | |
| Molecular Weight | 328.4 g/mol | |
| Purity | Typically ≥95% or ≥98% | |
| Solubility | Soluble in DMSO, DCM | |
| Storage | Store at -20°C, keep dry |
Experimental Protocols
Protocol 1: Preparation of a Drug-Linker Intermediate
This protocol describes the deprotection of the Boc group and subsequent conjugation to a drug molecule containing a carboxylic acid group.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Drug with a carboxylic acid functional group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
HPLC system for purification
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the removal of the Boc group.
-
Remove the solvent and excess TFA under reduced pressure to yield the amine salt (Mal-PEG2-NH2).
-
-
Drug Activation:
-
In a separate flask, dissolve the carboxylic acid-containing drug, DCC, and NHS in a 1:1.1:1.2 molar ratio in anhydrous DMF.
-
Stir the reaction at room temperature for 2-4 hours to form the NHS ester of the drug.
-
-
Conjugation of Drug to Linker:
-
Dissolve the Mal-PEG2-NH2 salt in anhydrous DMF and add DIPEA to neutralize the salt.
-
Add the activated drug (NHS ester) solution to the linker solution.
-
Stir the reaction overnight at room temperature.
-
Monitor the formation of the drug-linker conjugate by TLC or LC-MS.
-
-
Purification:
-
Purify the resulting Mal-PEG2-Drug conjugate by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 2: Antibody-Drug Conjugation
This protocol details the conjugation of the prepared drug-linker intermediate to a monoclonal antibody.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction
-
Mal-PEG2-Drug conjugate (from Protocol 1) dissolved in an organic solvent like DMSO
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the antibody at a concentration of 1-10 mg/mL in a suitable buffer.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Add a 5-10 fold molar excess of the Mal-PEG2-Drug conjugate (dissolved in DMSO) to the reduced antibody solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
The maleimide group of the linker will react with the free thiol groups on the antibody to form a stable thioether bond.
-
-
Quenching:
-
Quench the reaction by adding an excess of N-acetylcysteine or cysteine to react with any unreacted maleimide groups.
-
-
Purification and Characterization:
-
Purify the resulting ADC using size-exclusion chromatography to remove excess drug-linker and other small molecules.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
-
Data Presentation
The following table provides a hypothetical example of characterization data for an ADC synthesized using the this compound linker strategy.
| Parameter | Result | Method |
| Antibody Concentration | 5.0 mg/mL | UV-Vis (A280) |
| Drug-to-Antibody Ratio (DAR) | 3.8 | HIC-HPLC / Mass Spectrometry |
| Purity | >95% | Size-Exclusion Chromatography |
| In vitro Cytotoxicity (IC50) | Cell Viability Assay | |
| Target Cell Line | 1.5 nM | |
| Non-Target Cell Line | >1000 nM | |
| In vivo Efficacy | Xenograft Mouse Model | |
| Tumor Growth Inhibition | 85% |
Visualizations
Caption: Workflow for the synthesis of the drug-linker conjugate.
Caption: Experimental workflow for antibody-drug conjugation.
Caption: Generalized signaling pathway for ADC-mediated cell killing.
References
Troubleshooting & Optimization
Technical Support Center: Mal-PEG2-NH-Boc Conjugation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mal-PEG2-NH-Boc conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the thiol-maleimide reaction?
The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2] Within this range, the reaction is highly chemoselective for thiol groups. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with primary amines, such as the side chain of lysine.[2]
Q2: What are the primary side reactions to be aware of during maleimide conjugation?
The main side reactions include:
-
Hydrolysis of the maleimide ring: The maleimide group is susceptible to hydrolysis, especially in aqueous solutions at pH values above 7.5.[1] This hydrolysis opens the ring, rendering it unreactive to thiol groups.
-
Reaction with primary amines: At pH values above 7.5, maleimides can react with primary amines, leading to a loss of specificity for thiol groups.[2]
-
Retro-Michael reaction (thiol exchange): The formed thiosuccinimide linkage can undergo a reversible retro-Michael reaction. This can lead to the transfer of the maleimide-containing molecule to other thiol-containing species in the reaction mixture or in vivo, such as glutathione, causing off-target effects.
Q3: How can I improve the stability of the final conjugate?
The stability of the thiosuccinimide conjugate can be compromised by a retro-Michael reaction. To mitigate this, hydrolysis of the succinimide ring after conjugation is recommended. This ring-opening reaction forms a stable succinamic acid thioether, which is less susceptible to the reverse reaction. Some strategies include:
-
Post-conjugation pH adjustment: Incubating the conjugate at a higher pH (e.g., pH 9.2) for a period can promote hydrolysis of the succinimide ring.
-
Use of "self-hydrolyzing" maleimides: These are engineered with electron-withdrawing groups that accelerate the post-conjugation ring-opening hydrolysis, leading to a more stable final product.
Q4: How should I store and handle this compound?
It is recommended to store this compound at -20°C in a tightly sealed vial. For use, allow the product to equilibrate to room temperature for at least one hour before opening the vial. Aqueous solutions of maleimide-containing reagents should be prepared immediately before use and should not be stored.
Q5: How do I deprotect the Boc-NH group?
The Boc (tert-butyloxycarbonyl) protecting group on the amine is stable to most bases and nucleophiles but can be removed under acidic conditions. A common method for Boc deprotection is treatment with trifluoroacetic acid (TFA).
Troubleshooting Guide
Issue 1: Low or No Conjugation Efficiency
If you are observing low or no yield of your desired conjugate, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Incorrect pH of reaction buffer | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. |
| Hydrolysis of the maleimide reagent | Prepare aqueous solutions of this compound immediately before use. Avoid storing the reagent in aqueous buffers. |
| Oxidation of thiol groups | If your protein's disulfide bonds were reduced to generate free thiols, ensure the reducing agent (e.g., DTT, TCEP) is completely removed before adding the maleimide reagent. Degas buffers to minimize oxygen and prevent re-oxidation of thiols. |
| Presence of interfering substances | The reaction buffer should be free of primary and secondary amines and other thiol-containing compounds. |
| Insufficient molar excess of reagent | An excess of the maleimide reagent is often recommended. A 5-fold molar excess of a dye or payload is a common starting point. |
Issue 2: Poor Reproducibility
Inconsistent results between experiments can be frustrating. Here are some factors to investigate.
| Potential Cause | Recommended Action |
| Inconsistent reagent preparation | Always prepare fresh solutions of this compound for each experiment. |
| Variability in protein/thiol concentration | Accurately determine the concentration of your thiol-containing molecule before each reaction. |
| Changes in reaction time or temperature | Standardize the reaction time and temperature for all experiments. |
| Buffer variability | Prepare fresh buffer for each set of experiments and verify the pH. |
Issue 3: Off-Target Labeling or Lack of Specificity
If you suspect that the conjugation is not specific to the intended thiol group, consider the following.
| Potential Cause | Recommended Action |
| Reaction pH is too high | If the pH is above 7.5, the maleimide can react with primary amines (e.g., lysine residues). Lower the pH to within the 6.5-7.5 range to enhance chemoselectivity for thiols. |
| Presence of multiple reactive thiols | If your protein has multiple cysteine residues, you may get a heterogeneous product. Consider site-directed mutagenesis to remove unwanted cysteines or use a milder reducing agent to selectively reduce the most accessible disulfide bond. |
Experimental Protocols
General Protocol for Thiol-Maleimide Conjugation
-
Prepare the Thiol-Containing Molecule:
-
If your protein or peptide has disulfide bonds, reduce them using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Remove the excess reducing agent using a desalting column or size-exclusion chromatography.
-
The molecule should be in a buffer at pH 6.5-7.5, such as phosphate-buffered saline (PBS), free of amines and thiols.
-
-
Prepare the this compound Reagent:
-
Dissolve the this compound in an anhydrous organic solvent like DMSO or DMF to prepare a stock solution.
-
Immediately before the reaction, add the desired amount of the stock solution to the reaction buffer containing your thiol-containing molecule.
-
-
Conjugation Reaction:
-
Add the maleimide reagent to the thiol-containing molecule. A 5 to 10-fold molar excess of the maleimide reagent is a common starting point.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, you can add a small molecule thiol like cysteine or β-mercaptoethanol to quench any unreacted maleimide groups.
-
-
Purification:
-
Purify the conjugate from excess reagent and byproducts using size-exclusion chromatography, dialysis, or other appropriate chromatographic techniques.
-
-
Boc Deprotection (if required):
-
To deprotect the amine, treat the purified conjugate with an acid such as trifluoroacetic acid (TFA). The specific conditions will depend on the stability of your molecule.
-
Visual Guides
Experimental Workflow for this compound Conjugation
Caption: A typical experimental workflow for conjugating a thiol-containing molecule with this compound.
Troubleshooting Logic for Low Conjugation Yield
Caption: A decision tree for troubleshooting low yield in this compound conjugation reactions.
References
how to prevent hydrolysis of the maleimide group in Mal-PEG2-NH-Boc
Welcome to the technical support center for Mal-PEG2-NH-Boc. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this linker by providing guidance on preventing the hydrolysis of its maleimide group.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
This compound is a heterobifunctional crosslinker. It comprises a maleimide group, a two-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine.[1][2] The maleimide group specifically reacts with thiol (sulfhydryl) groups, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent reactions.[1][2] The hydrophilic PEG spacer enhances solubility in aqueous solutions.[1]
Q2: What is maleimide hydrolysis and why is it a concern?
Maleimide hydrolysis is a chemical reaction in which the maleimide ring is opened by water, forming an unreactive maleamic acid derivative. This is a primary concern during bioconjugation experiments as the hydrolyzed maleimide can no longer react with thiol groups, leading to lower or no conjugation efficiency and potentially complicating the purification of the final product.
Q3: What are the main factors that influence the rate of maleimide hydrolysis?
The rate of maleimide hydrolysis is primarily influenced by:
-
pH: The rate of hydrolysis significantly increases with a higher pH. Alkaline conditions (pH > 7.5) lead to rapid hydrolysis.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Aqueous Environment: Storing maleimide-containing reagents in aqueous solutions for extended periods will lead to hydrolysis.
Q4: What is the optimal pH range to minimize maleimide hydrolysis during conjugation?
The optimal pH range for maleimide conjugation to thiols is between 6.5 and 7.5. Within this range, the reaction with thiols is highly selective and efficient, while the rate of maleimide hydrolysis is relatively low. At a pH of 7.0, the reaction of maleimides with thiols is about 1,000 times faster than with amines.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on preventing maleimide hydrolysis.
Issue: Low or No Conjugation Efficiency
If you are observing low or no yield of your desired conjugate, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps & Recommendations |
| Maleimide Hydrolysis Prior to Reaction | - Prepare aqueous solutions of this compound immediately before use. - Ensure the reagent is stored correctly as a solid at -20°C or as a freshly prepared stock solution in an anhydrous solvent like DMSO or DMF. - Verify that the pH of your reaction buffer is within the optimal 6.5-7.5 range. |
| Incorrect Buffer Composition | - Use non-amine, thiol-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, or MES. - Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT), as they can react with the maleimide. |
| Suboptimal Reaction Temperature | - For sensitive proteins or if hydrolysis is suspected, consider performing the reaction at 4°C, though this may require a longer incubation time. A common practice is to react for 1-2 hours at room temperature. |
| Oxidation of Thiol Groups | - Ensure that the thiol groups on your protein or molecule are in their reduced, free state. Disulfide bonds are unreactive towards maleimides. - If necessary, reduce disulfide bonds using a non-thiol reducing agent like TCEP. If DTT is used, it must be completely removed before adding the maleimide reagent. - Degas buffers to minimize oxidation of thiols. |
Issue: Inconsistent Results Between Experiments
Variability in conjugation efficiency can often be traced back to inconsistent levels of maleimide hydrolysis.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Variable Maleimide Activity | - Always prepare fresh stock solutions of this compound in an anhydrous solvent (DMSO or DMF) immediately before each experiment. - Avoid repeated freeze-thaw cycles of the stock solution. Aliquot if necessary. |
| Buffer pH Fluctuation | - Prepare fresh reaction buffers for each experiment and accurately measure the pH before use. Do not use old or improperly stored buffers. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution, typically at 10 mM, by dissolving the this compound in anhydrous DMSO or DMF.
-
Vortex the solution briefly to ensure it is fully dissolved.
-
Use the stock solution immediately. For short-term storage, it can be kept at -20°C for up to one month, protected from light and moisture.
Protocol 2: General Protein Conjugation with this compound
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., PBS, HEPES) with a pH between 7.0 and 7.5. A typical protein concentration is 1-10 mg/mL.
-
If disulfide bond reduction is required, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the desired molar excess (typically 10:1 to 20:1) of the freshly prepared this compound stock solution to the protein solution.
-
Gently mix the reaction and protect it from light.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.
-
Protocol 3: Monitoring Maleimide Hydrolysis by UV-Vis Spectrophotometry
This protocol allows for the empirical determination of maleimide stability in your specific buffer.
-
Prepare several batches of your reaction buffer at different pH values (e.g., 6.5, 7.0, 7.5, 8.0).
-
Dilute your this compound stock solution into each buffer to a final concentration that gives an absorbance reading in the linear range of your spectrophotometer (the maleimide group has an absorbance maximum around 302 nm, though this can vary).
-
Immediately after dilution, begin monitoring the absorbance of the solution at the λmax over time.
-
A decrease in absorbance indicates the hydrolysis of the maleimide ring. This data can help you determine the stability of the maleimide in your experimental conditions.
Visualizations
Caption: Troubleshooting workflow for low conjugation efficiency.
Caption: Hydrolysis of the maleimide group to inactive maleamic acid.
References
troubleshooting low yield in Mal-PEG2-NH-Boc bioconjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yield in Mal-PEG2-NH-Boc bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the thiol-maleimide reaction?
The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2] Within this range, the reaction is highly chemoselective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2] Above pH 7.5, the maleimide group can react with primary amines, such as the side chain of lysine residues, leading to a loss of selectivity and the formation of undesired byproducts.[1] Below pH 6.5, the thiol group is predominantly protonated, resulting in a significantly slower reaction rate.
Q2: My maleimide linker is not reacting with the thiol on my biomolecule. What are the possible causes?
Several factors could contribute to a lack of reactivity:
-
Inaccessible or Oxidized Thiols: The target cysteine residues on your protein may be sterically hindered or have formed disulfide bonds. Disulfide bonds are unreactive towards maleimides and must be reduced to free thiols prior to conjugation.
-
Hydrolyzed Maleimide: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5.[1] If the maleimide ring opens, it can no longer react with thiols. It is recommended to prepare aqueous solutions of maleimide-containing reagents immediately before use and avoid long-term storage in aqueous buffers.
-
Low Molar Ratio of Maleimide: An insufficient molar excess of the this compound linker over the thiol-containing biomolecule can lead to incomplete conjugation.
Q3: What are the common side reactions in maleimide-thiol conjugation and how can I minimize them?
The most common side reactions include:
-
Hydrolysis: As mentioned, the maleimide ring can be opened by hydrolysis. To minimize this, maintain the reaction pH between 6.5 and 7.5 and use freshly prepared maleimide solutions.
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed is reversible, particularly in the presence of other thiols. This can lead to the transfer of the PEG linker to other molecules. One strategy to prevent this is to induce hydrolysis of the thiosuccinimide ring to the more stable succinamic acid after the initial conjugation by briefly increasing the pH to 8.5-9.0.
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines. Sticking to the optimal pH range of 6.5-7.5 is crucial for maintaining chemoselectivity.
-
Thiazine Rearrangement: When conjugating to an N-terminal cysteine, a rearrangement to a stable thiazine structure can occur, especially at neutral to basic pH. Performing the conjugation at a slightly acidic pH can help to minimize this side reaction.
Q4: How should I store my this compound linker?
It is best to store the this compound linker in a dry, water-miscible organic solvent such as DMSO or DMF at -20°C. Avoid storing it in aqueous solutions for extended periods to prevent hydrolysis.
Q5: What is the purpose of the Boc protecting group?
The tert-butyloxycarbonyl (Boc) group protects the primary amine on the PEG linker. This allows for the specific reaction of the maleimide group with a thiol. After the thiol-maleimide conjugation is complete, the Boc group can be removed (deprotected) to expose the amine, which can then be used for subsequent modifications or to modulate the properties of the final bioconjugate.
Troubleshooting Guide for Low Conjugation Yield
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Conjugation | Inactive Maleimide | Prepare fresh solutions of the this compound linker in a dry, water-miscible solvent like DMSO or DMF immediately before use. Avoid aqueous storage. |
| Oxidized/Inaccessible Thiols | Reduce disulfide bonds on the protein using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. A 50 to 100-fold molar excess of TCEP is often recommended. Ensure buffers are degassed to prevent re-oxidation. | |
| Incorrect pH | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5 using a non-amine-containing buffer such as PBS or HEPES. | |
| Insufficient Molar Ratio | Increase the molar excess of the maleimide linker. A starting point of a 10:1 to 20:1 molar ratio of maleimide to protein is recommended, but this may need to be optimized. For smaller molecules like peptides, a lower ratio of 2:1 to 5:1 may be optimal. | |
| Product Instability/Loss of Conjugate | Retro-Michael Reaction (Thiol Exchange) | After the initial conjugation, consider a post-conjugation hydrolysis step by adjusting the pH to 8.5-9.0 to open the thiosuccinimide ring, forming a more stable linkage. |
| Protein Aggregation | Suboptimal buffer conditions can lead to protein instability. Optimize buffer composition, ionic strength, and pH to maintain protein stability. | |
| Low Recovery After Purification | Non-specific Binding | The conjugated protein may be binding to purification columns or membranes. Adjust the purification strategy by changing the column matrix, buffer composition, or using a different purification method like dialysis. |
Experimental Protocols
Protocol 1: General this compound Conjugation to a Thiol-Containing Protein
-
Protein Preparation and Reduction:
-
Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds, add a 50-100 fold molar excess of TCEP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve the this compound linker in a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the reduced protein solution to achieve the desired molar ratio (e.g., 10:1 to 20:1 maleimide:protein).
-
Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching and Purification:
-
To stop the reaction, add a small molecule thiol such as L-cysteine or β-mercaptoethanol to quench any unreacted maleimide.
-
Purify the conjugated protein from excess reagents and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol 2: Boc Deprotection of the Conjugate
-
Dissolution:
-
Dissolve the purified Mal-PEG2-N(Boc)-conjugate in anhydrous dichloromethane (DCM).
-
-
Acid Addition:
-
Add trifluoroacetic acid (TFA) to the solution. A common concentration is 20-50% TFA in DCM.
-
-
Reaction:
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS) until the deprotection is complete (typically 30 minutes to 2 hours).
-
-
Work-up:
-
Remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene can help to remove residual TFA. The deprotected conjugate is now ready for further use or analysis.
-
Visualizations
Caption: Experimental workflow for this compound bioconjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Technical Support Center: Mal-PEG2-NH-Boc Thiol Conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the reaction between Maleimide-PEG2-NH-Boc and thiols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction of Mal-PEG2-NH-Boc with thiols?
The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2][3][4] This range ensures high selectivity for the thiol group over other nucleophilic groups, such as amines.[2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Q2: What happens if the pH is outside the optimal range?
-
Above pH 7.5: The maleimide group can react with primary amines, such as the side chain of lysine residues, leading to a loss of selectivity and the formation of undesired byproducts. The rate of maleimide hydrolysis also increases significantly at higher pH, leading to an inactive, open-ring form of the maleimide.
-
Below pH 6.5: The reaction rate slows down because the concentration of the reactive thiolate anion (S-) decreases as the thiol group (SH) remains protonated.
Q3: Why is my conjugation yield low?
Several factors can contribute to low conjugation yield:
-
Maleimide Hydrolysis: The maleimide ring can be opened by hydrolysis, especially at pH values above 7.5, rendering it unreactive to thiols. It is crucial to prepare aqueous solutions of maleimide-containing reagents immediately before use.
-
Presence of Competing Thiols: Buffers or reagents containing thiols, such as dithiothreitol (DTT) or beta-mercaptoethanol (BME), will compete with the target thiol for reaction with the maleimide.
-
Disulfide Bonds in Proteins/Peptides: Maleimides react with free sulfhydryl groups (-SH). If the cysteine residues in your protein or peptide are involved in disulfide bonds (-S-S-), they must be reduced to free thiols before the conjugation reaction can occur.
-
Re-oxidation of Thiols: Free thiols can re-oxidize to form disulfide bonds. It is important to degas buffers and consider adding a chelating agent like EDTA to prevent metal-catalyzed oxidation.
Q4: Can I use any buffer for the reaction?
No, it is important to use a thiol-free buffer such as PBS, HEPES, or Tris within the optimal pH range of 6.5-7.5. Avoid buffers containing primary or secondary amines if possible, especially when working at the higher end of the pH range.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Conjugation | Maleimide reagent has hydrolyzed. | Prepare fresh maleimide stock solution in an anhydrous solvent like DMSO or DMF immediately before use. |
| Buffer contains competing thiols (e.g., DTT). | Use a thiol-free buffer. If DTT was used for reduction, ensure its complete removal via dialysis or desalting columns before adding the maleimide. | |
| Insufficient reduction of disulfide bonds. | Ensure complete reduction by using a sufficient molar excess of a thiol-free reducing agent like TCEP. | |
| Re-oxidation of free thiols. | Degas all buffers and consider adding a chelating agent like EDTA to the reaction buffer. | |
| Incorrect pH of the reaction buffer. | Verify that the reaction buffer pH is within the optimal range of 6.5-7.5. | |
| Poor Selectivity (Reaction with Amines) | Reaction pH is too high. | Lower the pH of the reaction buffer to between 6.5 and 7.5 to favor the thiol-maleimide reaction. |
| Formation of Thiazine Impurity | Conjugation with an N-terminal cysteine. | If possible, avoid using an N-terminal cysteine. Performing the conjugation at a lower pH (around 5.0) can suppress thiazine formation, but the reaction will be slower. Acetylation of the N-terminal amine can also prevent this side reaction. |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Optimal pH Range | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability. |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Room temperature for 1-2 hours is common. 4°C overnight can be used for sensitive molecules. |
| Maleimide to Thiol Molar Ratio | 5:1 to 20:1 | A 10:1 to 20:1 molar excess of the maleimide reagent is a good starting point for optimization. |
Experimental Protocols
Protocol 1: General Protein-Maleimide Conjugation
-
Protein Preparation and Reduction:
-
Dissolve the protein containing free cysteine(s) in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.
-
If disulfide bond reduction is necessary, add a 10-100 fold molar excess of a thiol-free reducing agent like TCEP.
-
Incubate the mixture for 20-60 minutes at room temperature to ensure complete reduction.
-
If a thiol-containing reducing agent like DTT was used, it must be removed by dialysis or a desalting column before proceeding.
-
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to a stock concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-20 fold) of the maleimide stock solution to the protein solution.
-
Gently mix the reaction and protect it from light.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
(Optional) To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol to quench any excess maleimide.
-
Purify the conjugate using size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or another suitable method to remove unreacted maleimide and other small molecules.
-
Visualizations
References
side reactions of Mal-PEG2-NH-Boc and how to avoid them
Welcome to the technical support center for Mal-PEG2-NH-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this versatile linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker featuring a maleimide group, a two-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine.[1][2] The maleimide group selectively reacts with thiol (sulfhydryl) groups, typically found on cysteine residues of proteins and peptides, to form a stable thioether bond.[][] The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation reactions.[1] The hydrophilic PEG spacer enhances solubility in aqueous solutions.
This linker is commonly used in:
-
Antibody-Drug Conjugates (ADCs): For the site-specific attachment of cytotoxic drugs to antibodies.
-
PEGylation: To improve the pharmacokinetic properties of proteins and peptides.
-
Bioconjugation: For linking various molecules together for a wide range of applications in research and diagnostics.
Q2: What are the main side reactions associated with the maleimide group of this compound?
The primary side reactions involving the maleimide group are:
-
Hydrolysis: The maleimide ring can be opened by hydrolysis, especially at pH values above 7.5, forming an unreactive maleamic acid. This renders the linker incapable of reacting with thiols.
-
Reaction with Amines: At pH values above 7.5, the maleimide group can lose its selectivity for thiols and react with primary amines, such as the side chain of lysine residues.
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the maleimide and a thiol is potentially reversible. In environments with a high concentration of other thiols (like glutathione in vivo), the conjugated molecule can be released and transferred to other thiol-containing molecules.
Q3: How can I prevent the side reactions of the maleimide group?
To minimize side reactions, consider the following:
-
pH Control: Perform the conjugation reaction within a pH range of 6.5-7.5. In this range, the reaction with thiols is highly favored and hydrolysis is minimized.
-
Temperature: Conduct the reaction at room temperature or 4°C. Higher temperatures can accelerate hydrolysis.
-
Buffer Choice: Use buffers that do not contain primary amines (e.g., Tris) or other thiols. Phosphate-buffered saline (PBS), MES, or HEPES are suitable choices.
-
Fresh Reagents: Prepare solutions of this compound immediately before use and avoid storing it in aqueous solutions. For long-term storage, dissolve it in a dry, water-miscible organic solvent like DMSO or DMF and store at -20°C.
-
Post-conjugation Hydrolysis: To create a more stable conjugate and prevent the retro-Michael reaction, the thiosuccinimide ring can be intentionally hydrolyzed to a stable succinamic acid thioether after the initial conjugation is complete by briefly increasing the pH to 8.5-9.0.
Q4: What are the potential side reactions during the Boc deprotection step?
The primary side reaction during the acidic deprotection of the Boc group is the alkylation of nucleophilic sites on the conjugated molecule by the tert-butyl cation that is generated. Residues such as tryptophan, methionine, cysteine, and tyrosine are particularly susceptible to this modification.
Q5: How can I avoid side reactions during Boc deprotection?
The use of "scavengers" is highly recommended to trap the tert-butyl cation. The choice of scavenger depends on the amino acid composition of your molecule.
| Scavenger | Target Residue(s) |
| Triethylsilane (TES) or Triisopropylsilane (TIS) | Tryptophan, Methionine |
| Thioanisole | Methionine |
| Anisole | General purpose |
| 1,2-Ethanedithiol (EDT) | Tryptophan |
| Water | Can act as a general scavenger |
A scavenger cocktail, such as TFA/TIS/H₂O, is often used for peptides containing sensitive residues.
Troubleshooting Guides
Issue 1: Low or No Conjugation to Thiols
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of Maleimide | - Prepare this compound solution immediately before use. - Ensure the reaction buffer pH is between 6.5 and 7.5. - Avoid high temperatures during the reaction. |
| Oxidized Thiols | - Ensure the thiol groups on your protein/peptide are reduced. Disulfide bonds will not react. - Pre-treat your sample with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). If using DTT (dithiothreitol), it must be removed before adding the maleimide reagent. - Degas buffers to minimize oxygen and prevent re-oxidation of thiols. |
| Inaccessible Thiols | - The cysteine residue may be buried within the protein's structure. Consider using a mild denaturant if it doesn't compromise protein activity. |
| Incorrect Buffer Composition | - Use a buffer free of primary amines (e.g., Tris) and other thiols. |
| Insufficient Molar Excess of Linker | - Optimize the molar ratio of this compound to your thiol-containing molecule. A 10-20 fold molar excess is a common starting point. |
Issue 2: Non-Specific Conjugation
| Possible Cause | Troubleshooting Steps |
| Reaction with Amines | - Strictly maintain the reaction pH between 6.5 and 7.5 to ensure chemoselectivity for thiols. |
| Contaminating Thiols | - Ensure all buffers and reagents are free from extraneous thiol-containing compounds. |
Issue 3: Instability of the Conjugate (Deconjugation)
| Possible Cause | Troubleshooting Steps |
| Retro-Michael Reaction | - After the initial conjugation, perform a controlled hydrolysis of the thiosuccinimide ring by raising the pH to 8.5-9.0 for a short period. This will form a more stable succinamic acid thioether. Monitor this step carefully by mass spectrometry. |
Issue 4: Side Products during Boc Deprotection
| Possible Cause | Troubleshooting Steps |
| Alkylation by tert-butyl cation | - Add appropriate scavengers to the deprotection reaction mixture (see FAQ Q5). A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water. |
| Degradation of other acid-sensitive groups | - If your molecule contains other acid-labile protecting groups, consider using milder acidic conditions for Boc deprotection, although this may require longer reaction times. |
Experimental Protocols
Protocol 1: General Two-Step Conjugation and Deprotection using this compound
Step 1: Thiol-Maleimide Conjugation
-
Preparation of Thiol-Containing Molecule:
-
Dissolve your protein or peptide in a degassed buffer at a pH of 7.0-7.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA).
-
If necessary, reduce disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.
-
-
Preparation of this compound:
-
Immediately before use, dissolve this compound in a dry, water-miscible organic solvent such as DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound solution to the thiol-containing molecule solution. The final concentration of the organic solvent should ideally not exceed 10%.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light if your molecule is light-sensitive.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound using size-exclusion chromatography (e.g., desalting column) or dialysis. Reversed-phase HPLC can also be used for purification.
-
Step 2: Boc Deprotection
-
Preparation for Deprotection:
-
Lyophilize the purified conjugate to remove aqueous buffer.
-
Dissolve the dried conjugate in an anhydrous solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
-
Deprotection Reaction:
-
Prepare a deprotection cocktail. A common reagent is trifluoroacetic acid (TFA). To prevent side reactions, use a scavenger cocktail such as 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.
-
Add the deprotection cocktail to the dissolved conjugate.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the progress by LC-MS.
-
-
Work-up and Final Purification:
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
The crude product can be purified by precipitation from cold diethyl ether or by preparative HPLC.
-
Visualizations
Caption: Experimental workflow for a two-step conjugation using this compound.
Caption: Common side reactions of this compound and their prevention strategies.
References
Technical Support Center: Boc Deprotection of Mal-PEG2-NH-Boc
Welcome to the technical support center for the Boc deprotection of Maleimide-PEG2-NH-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during this critical step in bioconjugation and drug development workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of Boc deprotection of Mal-PEG2-NH-Boc?
The tert-butyloxycarbonyl (Boc) group is a protecting group for the primary amine of the PEG linker.[1] Its removal is essential to unmask the amine, making it available for subsequent conjugation reactions, such as amide bond formation with a payload or linker. This deprotection is a crucial step in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics.[2]
Q2: What are the most common challenges encountered during the Boc deprotection of this molecule?
The most frequent challenges include:
-
Incomplete Deprotection: The reaction does not proceed to completion, leaving a mixture of starting material and the desired product.[3]
-
Side Product Formation: The reactive tert-butyl cation generated during deprotection can lead to alkylation of sensitive residues.[4]
-
Maleimide Instability: The maleimide group is susceptible to hydrolysis, especially under basic conditions, which renders it unreactive towards thiols.[5]
-
Purification Difficulties: Separating the desired deprotected product from the starting material, side products, and residual acid can be challenging.
Q3: What is the recommended standard protocol for Boc deprotection using Trifluoroacetic Acid (TFA)?
A general and widely used protocol involves treating the Boc-protected compound with TFA in an organic solvent like dichloromethane (DCM). The reaction is typically performed at room temperature and is often complete within one to two hours.
Troubleshooting Guide
Issue 1: Incomplete Boc Deprotection
Symptoms:
-
Analysis by LC-MS or TLC shows the presence of both the starting material (this compound) and the deprotected product (Mal-PEG2-NH2).
-
Low yield of the desired product after work-up.
Possible Causes & Solutions:
| Possible Cause | Solution | Rationale |
| Insufficient Acid Strength or Concentration | Increase the concentration of TFA in DCM. Common starting points are 20-50% (v/v). Consider using neat TFA for difficult substrates. Alternatively, a stronger acid system like 4M HCl in 1,4-dioxane can be employed. | The Boc group is cleaved by acidolysis, and a higher acid concentration can accelerate the reaction. |
| Inadequate Reaction Time or Temperature | Extend the reaction time and monitor progress closely using an appropriate analytical technique (TLC, LC-MS). While typically performed at room temperature, gentle warming may be necessary for some substrates. | Deprotection is a kinetic process, and providing more time or energy can drive the reaction to completion. |
| Steric Hindrance | While the PEG2 linker is short, steric hindrance from the maleimide group or the substrate to which it is attached could slow the reaction. Using a stronger acid system or longer reaction times can help overcome this. | The bulky Boc group requires sufficient access for the acid to facilitate cleavage. |
| Solvent Issues | Ensure the this compound is fully dissolved in the chosen solvent (typically DCM). Poor solubility can lead to incomplete reaction. | Both the substrate and the acid must be well-solvated for the reaction to proceed efficiently. |
Issue 2: Formation of Unexpected Side Products
Symptoms:
-
Observation of unexpected peaks in HPLC or LC-MS analysis of the crude product.
Possible Causes & Solutions:
| Possible Cause | Solution | Rationale |
| Alkylation by Tert-butyl Cation | Add a scavenger to the reaction mixture. Triisopropylsilane (TIS) or triethylsilane (TES) are commonly used to trap the reactive tert-butyl cation. A typical cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). | The tert-butyl cation generated during Boc cleavage is a reactive electrophile that can alkylate nucleophilic functional groups. Scavengers are more nucleophilic and react preferentially with the carbocation. |
| Maleimide Ring Opening (Hydrolysis) | Perform the deprotection under anhydrous conditions and avoid exposure to high pH during work-up. The maleimide group is most stable at a pH of 6.5-7.5. | The maleimide ring is susceptible to hydrolysis, which forms an unreactive maleamic acid. This is more prevalent at pH values above 8.5. |
Issue 3: Difficulty in Product Purification
Symptoms:
-
The final product is an oil or difficult to handle solid.
-
Contamination with residual TFA.
Possible Causes & Solutions:
| Possible Cause | Solution | Rationale |
| Residual TFA | After removing the bulk of the TFA and solvent by rotary evaporation, co-evaporate the residue with a non-polar solvent like toluene (3x). This helps to azeotropically remove residual TFA. | TFA can form salts with the deprotected amine, making the product difficult to handle and potentially affecting downstream reactions. |
| Product is a TFA Salt | For applications requiring the free amine, neutralize the TFA salt. This can be done by washing an organic solution of the product with a mild aqueous base like saturated sodium bicarbonate solution. | Neutralization removes the TFA salt and yields the free amine, which may have different solubility and handling properties. |
| Product Precipitation | The deprotected amine salt can sometimes be precipitated by adding a non-polar solvent like diethyl ether to the reaction mixture. | This can be a simple and effective method for initial purification. |
Experimental Protocols
Standard Boc Deprotection Protocol with TFA
-
Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If required, add scavengers such as triisopropylsilane (TIS) at this stage (e.g., 2.5-5% v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Work-up (TFA Salt Isolation):
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
-
Work-up (Free Amine Isolation):
-
After concentrating the reaction mixture, dissolve the residue in a suitable organic solvent.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.
-
Visualizations
Caption: Workflow for the Boc deprotection of this compound.
Caption: Troubleshooting decision tree for Boc deprotection.
References
Technical Support Center: Improving the Stability of Mal-PEG2-NH-Boc Conjugates
Welcome to the technical support center for Mal-PEG2-NH-Boc and its conjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a heterobifunctional crosslinker. It contains two primary reactive moieties: a maleimide group and a Boc-protected amine, connected by a two-unit polyethylene glycol (PEG) spacer. The maleimide group reacts specifically with thiol (sulfhydryl) groups, such as those on cysteine residues of proteins, to form a stable thioether bond. The Boc (tert-butyloxycarbonyl) protecting group on the amine can be removed under acidic conditions to reveal a primary amine, which can then be conjugated to other molecules, for instance, via active esters.
Q2: What are the main stability concerns for this compound before conjugation?
The primary stability concern for the unconjugated this compound linker is the hydrolysis of the maleimide ring. In aqueous solutions, especially at neutral to alkaline pH, the maleimide ring can open to form a non-reactive maleamic acid derivative. This hydrolysis renders the linker incapable of reacting with thiol groups, leading to failed or inefficient conjugation reactions.
Q3: What are the primary stability issues for this compound after conjugation to a thiol-containing molecule?
After conjugation, the resulting thiosuccinimide linkage can be unstable under certain conditions. The main degradation pathway is a retro-Michael reaction, which is the reverse of the initial conjugation reaction. This can lead to the dissociation of the conjugate, especially in the presence of other thiol-containing molecules like glutathione, which is abundant in biological systems. This can result in off-target effects and reduced efficacy of the conjugate.
Q4: How can I improve the stability of the final conjugate?
A common strategy to improve the stability of the maleimide-thiol conjugate is to promote the hydrolysis of the thiosuccinimide ring to form a stable succinamic acid thioether. This ring-opened form is resistant to the retro-Michael reaction.[1] This can often be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8-9) for a specific period after the initial conjugation.[1] Another advanced strategy is transcyclization, which can form a more stable six-membered ring structure.[2][3][4]
Q5: What is the optimal pH for performing the conjugation reaction?
The optimal pH for the reaction between a maleimide and a thiol is between 6.5 and 7.5. In this range, the reaction is highly selective for thiols over other nucleophilic groups like amines. At pH values above 7.5, the reactivity of amines towards the maleimide increases, and the rate of maleimide hydrolysis also rises significantly. Below pH 6.5, the reaction with thiols becomes very slow.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Conjugation Yield | Hydrolysis of Maleimide Reagent: The maleimide ring has opened due to exposure to moisture or non-optimal pH. | - Prepare fresh stock solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use.- Ensure the reaction buffer pH is between 6.5 and 7.5. |
| Oxidation of Thiols: Free sulfhydryl groups on the protein or peptide have formed disulfide bonds. | - Perform the reaction in a deoxygenated buffer.- Add a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution before adding the maleimide reagent. | |
| Insufficient Free Thiols: Disulfide bonds in the protein were not adequately reduced. | - Increase the molar excess of the reducing agent (e.g., TCEP) or extend the reduction incubation time.- Confirm the presence of free thiols using Ellman's Test. | |
| Inconsistent Results Between Batches | Variable Maleimide Activity: The this compound reagent has partially hydrolyzed during storage. | - Store the solid reagent at -20°C with a desiccant.- Aliquot the reagent upon receipt to avoid multiple freeze-thaw cycles and moisture exposure. |
| Variability in Protein Thiol Content: The number of free thiols on the biomolecule differs between preparations. | - Quantify free thiols using Ellman's Test for each batch of protein before conjugation. | |
| Conjugate is Unstable and Degrades Over Time | Retro-Michael Reaction: The thiosuccinimide linkage is reversing, leading to deconjugation. | - After conjugation, consider a post-conjugation hydrolysis step by incubating the purified conjugate at a slightly elevated pH (e.g., pH 8-9) to open the succinimide ring and form a more stable succinamic acid thioether.- Store the final conjugate at a slightly acidic pH (e.g., pH 6.0-6.5) to minimize the base-catalyzed retro-Michael reaction. |
| Formation of Unwanted Side Products | Reaction with Amines: The maleimide group has reacted with primary amines (e.g., lysine residues) on the protein. | - Ensure the reaction pH does not exceed 7.5. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. |
Quantitative Data Summary
The stability of maleimide and its thiol conjugates is highly dependent on pH and temperature. The following tables provide a summary of relevant kinetic data.
Table 1: Half-life of Maleimide Hydrolysis
Data for N-ethylmaleimide (NEM) is provided as a proxy for this compound, as the reactivity of the maleimide group is the primary determinant of hydrolysis.
| pH | Temperature (°C) | Half-life (t½) |
| 7.0 | 37 | ~ 14 hours |
| 8.5 | 25 | < 1 hour |
| 9.0 | 25 | ~ 10 minutes |
Table 2: Stability of Maleimide-Thiol Adducts (Thiosuccinimide) in the Presence of Glutathione (GSH)
This data illustrates the susceptibility of the thiosuccinimide linkage to thiol exchange via the retro-Michael reaction.
| Maleimide-Thiol Adduct | Conditions | Half-life (t½) of Adduct | Reference |
| N-ethylmaleimide (NEM) - 4-mercaptophenylacetic acid (MPA) | Incubated with glutathione | 19 ± 2 hours | |
| NEM - N-acetylcysteine | Incubated with glutathione | 20 to 80 hours | |
| N-phenylmaleimide (NPM) - 4-mercaptophenylacetic acid (MPA) | Incubated with glutathione | 3.1 hours |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
-
Protein Preparation: Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4).
-
Reduction of Disulfide Bonds (if necessary): If the protein's cysteine residues are in disulfide bonds, add a 10-50 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Maleimide Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect from light if any of the components are light-sensitive.
-
Quenching (Optional): To stop the reaction, add a small molecule thiol such as L-cysteine or β-mercaptoethanol to a final concentration of ~10-fold molar excess over the maleimide reagent.
-
Purification: Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: Quantification of Free Thiols using Ellman's Test
This protocol is used to determine the concentration of free sulfhydryl groups in a protein sample.
-
Prepare Reagents:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
Ellman's Reagent Solution: Dissolve 4 mg of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in 1 mL of Reaction Buffer.
-
Cysteine Standards: Prepare a series of known concentrations of cysteine in the Reaction Buffer to generate a standard curve.
-
-
Assay:
-
To 50 µL of your protein sample (and standards), add 2.5 mL of Reaction Buffer.
-
Add 250 µL of the Ellman's Reagent Solution.
-
Mix and incubate at room temperature for 15 minutes.
-
-
Measurement: Measure the absorbance at 412 nm.
-
Calculation: Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve. The molar extinction coefficient of the product (TNB) is 14,150 M⁻¹cm⁻¹.
Protocol 3: Quantification of Primary Amines using TNBSA Assay
This assay is useful for quantifying the deprotected amine on the this compound conjugate.
-
Prepare Reagents:
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5.
-
TNBSA Solution: Prepare a fresh 0.01% (w/v) solution of 2,4,6-trinitrobenzene sulfonic acid (TNBSA) in the Reaction Buffer.
-
-
Assay:
-
To 0.5 mL of your sample in the Reaction Buffer, add 0.25 mL of the 0.01% TNBSA solution.
-
Incubate at 37°C for 2 hours.
-
Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl.
-
-
Measurement: Measure the absorbance at 335 nm.
-
Calculation: Quantify the amount of primary amines by comparing the absorbance to a standard curve of a known primary amine-containing compound.
Visualizations
Caption: Instability of the Maleimide Group Prior to Conjugation.
Caption: Stability Pathways of the Thiosuccinimide Conjugate.
Caption: Troubleshooting Workflow for Low Conjugation Yield.
References
impact of buffer choice on Mal-PEG2-NH-Boc reaction efficiency
Welcome to the technical support center for Mal-PEG2-NH-Boc and related maleimide conjugation chemistries. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the maleimide-thiol reaction with this compound?
A1: The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][2] This pH range offers the best compromise between reaction rate and selectivity. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity for cysteine residues over lysine residues.[2][3][4] Below pH 6.5, the protonation of the thiol group significantly slows down the reaction rate. Above pH 7.5, the maleimide becomes increasingly susceptible to hydrolysis and side reactions with primary amines.
Q2: Which buffers are recommended for the this compound reaction?
A2: Thiol-free buffers are essential for successful maleimide conjugation. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, and Tris. It is crucial to avoid buffers containing competing thiols, such as Dithiothreitol (DTT) or 2-Mercaptoethanol, as they will react with the maleimide group of your this compound reagent. If a reducing agent is required to break disulfide bonds prior to conjugation, a thiol-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is highly recommended.
Q3: Why is my conjugation efficiency low or non-existent?
A3: Low conjugation efficiency can stem from several factors:
-
Maleimide Hydrolysis: The maleimide group on this compound is prone to hydrolysis in aqueous solutions, especially at pH values above 7.5. This hydrolysis opens the maleimide ring, rendering it unreactive towards thiols. Always prepare fresh solutions of your maleimide reagent in an anhydrous solvent like DMSO or DMF immediately before use.
-
Oxidized Thiols: The target cysteine residues on your protein or peptide may have formed disulfide bonds (-S-S-), which do not react with maleimides. Pre-treatment with a reducing agent like TCEP is necessary to ensure free thiol (-SH) groups are available for conjugation.
-
Incorrect pH: Operating outside the optimal pH range of 6.5-7.5 can either drastically slow the reaction (at lower pH) or lead to competing side reactions and maleimide hydrolysis (at higher pH).
-
Insufficient Molar Ratio: The molar ratio of the maleimide reagent to the thiol-containing molecule may be too low. A 10 to 20-fold molar excess of the maleimide linker is often a good starting point to drive the reaction to completion.
Q4: Can the Boc-protecting group on this compound interfere with the conjugation?
A4: The tert-Butyloxycarbonyl (Boc) protecting group on the amine is stable under the neutral to slightly acidic conditions (pH 6.5-7.5) required for the maleimide-thiol reaction. It will not interfere with the conjugation process. The Boc group can be removed later under acidic conditions if the primary amine needs to be exposed for subsequent reaction steps.
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound reaction.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugate Formation | 1. Hydrolyzed Maleimide Reagent: The maleimide ring has opened due to exposure to aqueous buffer over time. | Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before starting the reaction. |
| 2. Oxidized/Blocked Thiols: Target cysteine residues are in the form of disulfide bonds. | Reduce the protein/peptide with a 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature. | |
| 3. Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal 6.5-7.5 range. | Verify the pH of your reaction buffer and adjust as necessary. | |
| 4. Competing Thiols in Buffer: Use of thiol-containing reducing agents (e.g., DTT) that were not removed. | Use a thiol-free reducing agent like TCEP. If DTT must be used, remove it completely via dialysis or a desalting column before adding the maleimide reagent. | |
| Poor Reproducibility | 1. Inconsistent Reagent Quality: Degradation of the this compound reagent due to improper storage. | Store the maleimide reagent protected from moisture and light at the recommended temperature (-20°C). |
| 2. Re-oxidation of Thiols: Free thiols on the biomolecule are re-oxidizing to disulfides during the reaction. | Degas all buffers before use and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Adding a chelating agent like EDTA can also help by sequestering metal ions that can catalyze oxidation. | |
| Presence of Side Products | 1. Reaction with Amines: The reaction pH was too high ( > 7.5), leading to non-specific labeling of lysine residues. | Lower the reaction pH to within the 6.5-7.5 range to ensure selectivity for thiols. |
| 2. Thiazine Rearrangement: If conjugating to an N-terminal cysteine, a rearrangement can occur. | This side reaction is more prevalent at neutral and basic pH. Performing the conjugation at a slightly more acidic pH (e.g., 6.5) can help minimize this. | |
| 3. Retro-Michael Reaction: The formed thioether bond is reversible, potentially leading to payload exchange. | After the initial conjugation, consider raising the pH to 8.5-9.0 to induce hydrolysis of the thiosuccinimide ring, which forms a more stable, irreversible bond. |
Quantitative Data Summary
The following table summarizes the key reaction parameters and their impact on the efficiency of maleimide-thiol conjugation.
| Parameter | Condition | Effect on Reaction Efficiency | Notes |
| pH | < 6.5 | Very Low | Reaction is impractically slow due to thiol protonation. |
| 6.5 - 7.5 | Optimal | High selectivity for thiols over amines. | |
| > 7.5 | Decreased | Increased rate of maleimide hydrolysis and competing reactions with amines reduce yield of the desired conjugate. | |
| Temperature | 4°C | Slower Rate | Can be used for sensitive proteins; may require overnight incubation. |
| 20-25°C (Room Temp) | Faster Rate | Typical condition, with reaction times of 1-2 hours. | |
| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | Increased Efficiency | A molar excess of the maleimide reagent helps drive the reaction to completion. A 10:1 to 20:1 ratio is a common starting point. |
| Buffer Type | PBS, HEPES, Tris | High Efficiency | These are thiol-free buffers and are ideal for the reaction. |
| Buffers with Thiols (DTT, etc.) | No Reaction | The maleimide will react with the buffer components instead of the target molecule. | |
| Buffers with Primary Amines (e.g., Tris at high pH) | Potential Side Reactions | Can lead to non-specific conjugation if the pH is above 7.5. |
Experimental Protocols & Visualizations
General Experimental Protocol for this compound Conjugation
This protocol provides a general workflow for conjugating a thiol-containing protein with this compound.
1. Preparation of Reagents:
-
Protein Solution: Dissolve the thiol-containing protein in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.
-
Reducing Agent (if necessary): Prepare a fresh stock solution of TCEP in the degassed reaction buffer.
-
Maleimide Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
2. Disulfide Reduction (if necessary):
-
Add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubate for 30-60 minutes at room temperature to reduce disulfide bonds.
3. Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the protein solution.
-
Gently mix the reaction and protect it from light.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight.
4. Purification:
-
Remove excess, unreacted this compound and other reagents using size exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.
Visual Workflow and Troubleshooting Diagrams
References
removing unreacted Mal-PEG2-NH-Boc from a conjugation mixture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted Mal-PEG2-NH-Boc from a protein conjugation mixture.
Troubleshooting Guides
This section addresses common issues encountered during the purification process following a PEGylation reaction with this compound.
Problem: Unreacted this compound is still detected in the final product after purification.
| Possible Cause | Recommended Solution |
| Incomplete Separation by Size Exclusion Chromatography (SEC) | Optimize SEC Parameters: - Column Choice: Ensure you are using a desalting column (e.g., Sephadex G-25) with a fractionation range appropriate for separating small molecules (MW of this compound is ~328.4 Da) from your protein. - Sample Volume: Do not overload the column. The sample volume should ideally be between 1-5% of the total column volume for high-resolution separation, and up to 30% for desalting applications.[1] - Flow Rate: A slower flow rate can improve resolution. |
| Inefficient Removal by Dialysis | Optimize Dialysis Protocol: - MWCO of Membrane: Use a dialysis membrane with a low molecular weight cutoff (MWCO), such as 1-3.5 kDa, to ensure the small this compound can pass through while retaining the much larger protein conjugate.[2] The MWCO should be at least 3-5 times smaller than the molecular weight of the protein to be retained.[3] - Dialysis Buffer Volume & Changes: Use a large volume of dialysis buffer (at least 100-200 times the sample volume) and perform at least 2-3 buffer changes over 12-24 hours to maintain a high concentration gradient.[3] - Agitation: Gently stir the dialysis buffer to prevent localized saturation around the dialysis cassette/tubing. |
| Suboptimal Tangential Flow Filtration (TFF) | Optimize TFF Parameters: - MWCO of Membrane: Select a membrane with an MWCO that is 3 to 6 times lower than the molecular weight of your protein to ensure its retention while allowing the unreacted PEG linker to pass through into the permeate. - Diafiltration: Perform sufficient diavolumes (buffer exchanges) to wash out the unreacted this compound. Typically, 5-10 diavolumes are required for near-complete removal of small molecules. |
Problem: Low recovery of the conjugated protein.
| Possible Cause | Recommended Solution |
| Non-specific Binding to Chromatography Resin or Dialysis Membrane | - SEC: Ensure the column is thoroughly equilibrated with the running buffer. Consider increasing the ionic strength of the buffer (e.g., by adding 150-200 mM NaCl) to minimize ionic interactions with the resin.[4] - Dialysis: Use membranes made of low-protein-binding materials like regenerated cellulose. Pre-condition the membrane according to the manufacturer's instructions. |
| Precipitation of the Conjugated Protein | - Buffer Composition: Check the solubility of your PEGylated protein in the chosen purification buffer. You may need to adjust the pH or add stabilizing excipients. - Protein Concentration: Avoid excessively high protein concentrations during purification, which can promote aggregation. |
| Loss of Protein through the Dialysis/TFF Membrane | - Incorrect MWCO: Verify that the MWCO of the membrane is significantly smaller than the molecular weight of your protein conjugate. |
Frequently Asked Questions (FAQs)
Q1: Which purification method is best for removing unreacted this compound?
The optimal method depends on your sample volume, desired purity, processing time, and available equipment.
-
Size Exclusion Chromatography (SEC) is rapid and effective for small to medium sample volumes, offering high purity.
-
Dialysis is a simple and gentle method suitable for various sample volumes but is significantly slower.
-
Tangential Flow Filtration (TFF) is highly scalable for large volumes and can simultaneously concentrate the sample, making it efficient for process development and manufacturing.
Q2: What buffer conditions are recommended for the purification of a protein conjugated with this compound?
The maleimide-thiol linkage is most stable at a pH range of 6.5-7.5. It is advisable to perform the purification within this pH range to maintain the integrity of the conjugate. Buffers such as phosphate-buffered saline (PBS), Tris, or HEPES are commonly used. Avoid buffers containing thiols (e.g., DTT, 2-mercaptoethanol) as they can react with any remaining maleimide groups or potentially disrupt the maleimide-thiol linkage through exchange reactions. The Boc protecting group on the this compound is sensitive to acidic conditions, so maintaining a neutral to slightly alkaline pH is also important to prevent its cleavage if the amine is intended to be used in a subsequent step.
Q3: How can I confirm that all the unreacted this compound has been removed?
Several analytical techniques can be used to assess the purity of your conjugated protein:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) or size-exclusion chromatography (SEC-HPLC) can be used to separate and quantify the conjugated protein from the small unreacted linker.
-
Mass Spectrometry (MS): This can confirm the molecular weight of the final product and the absence of the free linker.
Q4: Is the thioether bond formed between the maleimide and the protein's cysteine residue stable during purification?
The thiosuccinimide linkage formed can undergo a retro-Michael reaction, leading to cleavage, especially in the presence of other thiols. To enhance stability, it is recommended to work within a pH range of 6.5-7.5. Some studies suggest that hydrolysis of the thiosuccinimide ring, which can be promoted by specific buffer conditions or linker designs, can lead to a more stable, ring-opened product. For most standard purification procedures under neutral pH, the linkage is sufficiently stable.
Comparison of Purification Methods
The following table summarizes the key characteristics of the most common methods for removing unreacted this compound.
| Parameter | Size Exclusion Chromatography (Desalting) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on molecular size. | Diffusion across a semi-permeable membrane based on a concentration gradient. | Size-based separation using a semi-permeable membrane with cross-flow to prevent fouling. |
| Typical Protein Recovery | >95% | >90% | >95% |
| Processing Time | Fast (minutes to a few hours) | Slow (12-48 hours) | Fast to moderate (hours) |
| Sample Volume | Small to medium (µL to hundreds of mL) | Small to large (µL to Liters) | Medium to very large (mL to thousands of Liters) |
| Final Sample Concentration | Diluted | Diluted | Concentrated |
| Scalability | Moderate | Poor | Excellent |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Size Exclusion Chromatography (Desalting Column)
Materials:
-
Desalting column (e.g., Sephadex G-25) with a suitable fractionation range.
-
Purification buffer (e.g., PBS, pH 7.4).
-
Fraction collector or collection tubes.
Methodology:
-
Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the purification buffer.
-
Sample Loading: Apply the conjugation mixture to the top of the column. For optimal separation, the sample volume should be between 10-30% of the column's bed volume.
-
Elution: Elute the sample with the purification buffer. The larger conjugated protein will pass through the column more quickly and elute first. The smaller, unreacted this compound will enter the pores of the resin and elute later.
-
Fraction Collection: Collect fractions and monitor the protein concentration, typically by measuring absorbance at 280 nm.
-
Pooling: Pool the fractions containing the purified conjugated protein.
Protocol 2: Removal of Unreacted this compound using Dialysis
Materials:
-
Dialysis tubing or cassette with a low MWCO (e.g., 1-3.5 kDa).
-
Large beaker or container.
-
Magnetic stir bar and stir plate.
-
Purification buffer (e.g., PBS, pH 7.4).
Methodology:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water to remove any preservatives.
-
Sample Loading: Load the conjugation mixture into the dialysis tubing/cassette and seal securely.
-
Dialysis: Immerse the sealed tubing/cassette in a large volume of cold (4°C) purification buffer (at least 100 times the sample volume). Place the beaker on a stir plate with a stir bar to ensure gentle mixing.
-
Buffer Exchange: Change the dialysis buffer at least 2-3 times over a period of 12-24 hours to ensure efficient removal of the unreacted linker.
-
Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and transfer the purified protein conjugate to a clean tube.
Protocol 3: Removal of Unreacted this compound using Tangential Flow Filtration (TFF)
Materials:
-
TFF system with a pump and reservoir.
-
TFF membrane cassette or hollow fiber cartridge with an appropriate MWCO (3-6 times smaller than the protein's molecular weight).
-
Purification buffer (e.g., PBS, pH 7.4).
Methodology:
-
System Preparation: Assemble the TFF system and install the membrane. Flush the system with water and then equilibrate with the purification buffer.
-
Sample Loading: Add the conjugation mixture to the reservoir.
-
Diafiltration (Buffer Exchange): Start the TFF process in diafiltration mode. Continuously add fresh purification buffer to the reservoir at the same rate that filtrate is being removed. This washes the unreacted this compound through the membrane. Perform 5-10 diavolumes for efficient removal.
-
Concentration (Optional): After diafiltration, the sample can be concentrated by stopping the addition of fresh buffer and allowing the filtrate to be removed until the desired sample volume is reached.
-
Sample Recovery: Collect the purified and concentrated protein conjugate from the reservoir.
Visualizations
Caption: Experimental workflow for the purification of a protein-PEG conjugate.
Caption: Decision tree for selecting a purification method.
References
Validation & Comparative
The Impact of PEG Chain Length on Bioconjugate Performance: A Comparative Guide to Mal-PEG2-NH-Boc and Longer PEG Linkers
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the payload but also profoundly influences the overall physicochemical and pharmacological properties of the conjugate. This guide provides an objective comparison of the short-chain linker, Mal-PEG2-NH-Boc, with its longer PEG chain counterparts, supported by experimental data to inform rational design choices in bioconjugation and drug delivery.
The maleimide-polyethylene glycol (PEG)-tert-butyloxycarbonyl (Boc) linker, this compound, features a maleimide group for thiol-specific conjugation, a two-unit PEG chain to enhance hydrophilicity, and a Boc-protected amine for further functionalization.[1][2] While this short linker offers a compact and efficient connection, the length of the PEG chain is a key parameter that can be modulated to optimize the therapeutic index of a bioconjugate.[3][4]
Comparative Analysis of PEG Linker Length: Key Performance Metrics
The length of the PEG chain in a linker can significantly impact a bioconjugate's solubility, stability, pharmacokinetics (PK), and in vivo efficacy.[3] The incorporation of hydrophilic PEG linkers can mitigate issues associated with hydrophobic payloads, such as aggregation and rapid clearance, thereby enabling higher drug-to-antibody ratios (DARs) without compromising the bioconjugate's properties.
Physicochemical Properties
Longer PEG chains generally lead to increased hydrophilicity and reduced aggregation of ADCs. This is particularly crucial when working with hydrophobic payloads that can otherwise induce the formation of high molecular weight species, potentially leading to immunogenicity and altered pharmacokinetic profiles.
Table 1: Effect of PEG Linker Length on ADC Hydrophilicity and Aggregation
| Linker | PEG Units | Relative Hydrophilicity (HIC Retention Time) | Aggregation (%) (SEC) |
| Mal-PEG2 | 2 | Higher (More Hydrophobic) | Higher |
| Mal-PEG8 | 8 | Lower (More Hydrophilic) | Lower |
| Mal-PEG12 | 12 | Lower (More Hydrophilic) | Lower |
| Mal-PEG24 | 24 | Lowest (Most Hydrophilic) | Lowest |
Note: This table represents a qualitative summary based on general trends observed in the literature. Actual values are dependent on the specific antibody, payload, and experimental conditions.
Pharmacokinetics
The length of the PEG linker has a direct impact on the pharmacokinetic profile of an ADC. Generally, longer PEG chains lead to a prolonged circulation half-life and reduced plasma clearance. This is attributed to the formation of a hydration shell around the ADC, which increases its hydrodynamic size and shields it from renal clearance and non-specific interactions.
Table 2: Influence of PEG Linker Length on ADC Pharmacokinetic Parameters in Rodent Models
| Linker | PEG Units | Half-life (t½) (hours) | Plasma Clearance (mL/hr/kg) | Area Under the Curve (AUC) (µg·h/mL) |
| Non-PEGylated | 0 | ~20 | High | Low |
| Short-chain PEG (e.g., PEG2, PEG4) | 2-4 | Moderately Increased | Moderate | Moderate |
| Long-chain PEG (e.g., PEG8, PEG12, PEG24) | 8-24 | Significantly Increased | Low | High |
Note: The values presented are illustrative and can vary significantly based on the specific ADC and animal model.
In Vitro and In Vivo Efficacy
While longer PEG linkers often enhance pharmacokinetic properties, their impact on in vitro cytotoxicity can vary. In some cases, longer linkers have been associated with a slight reduction in in vitro potency. However, the improved pharmacokinetics and tumor accumulation conferred by longer PEG chains frequently translate to superior in vivo anti-tumor efficacy.
Table 3: Effect of PEG Linker Length on ADC Efficacy
| Linker | PEG Units | In Vitro Cytotoxicity (IC50) | In Vivo Tumor Growth Inhibition |
| Non-PEGylated | 0 | Potent | Moderate |
| Short-chain PEG (e.g., PEG2, PEG4) | 2-4 | Potent | Good |
| Long-chain PEG (e.g., PEG8, PEG12, PEG24) | 8-24 | Slightly Reduced Potency | Excellent |
Note: This table provides a generalized comparison. The optimal PEG length is highly dependent on the specific antibody-payload combination.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of bioconjugates with different PEG linker lengths. Below are summaries of key experimental protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADCs with varying PEG linker lengths for a period of 72-120 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of ADC that inhibits cell growth by 50%, is then calculated.
Pharmacokinetic (PK) Study in Rodents
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of the ADC.
-
Animal Model: Utilize healthy mice or rats for the study.
-
Administration: Administer ADCs with different PEG linker lengths intravenously at a defined dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
Sample Processing: Isolate plasma from the blood samples.
-
Bioanalysis: Quantify the concentration of the total antibody and/or the conjugated ADC in the plasma samples using methods like ELISA or LC-MS/MS.
-
Data Analysis: Plot the plasma concentration-time curve and calculate key PK parameters such as half-life, clearance, and area under the curve (AUC).
Stability Assessment
Hydrophobic Interaction Chromatography (HIC) is used to assess the hydrophilicity and aggregation propensity of ADCs. A more hydrophilic ADC, often resulting from a longer PEG linker, will have a shorter retention time.
Size Exclusion Chromatography (SEC) is employed to quantify the percentage of high molecular weight species (aggregates). A lower percentage of aggregates indicates better stability.
Maleimide-Thiol Conjugate Stability Assay: The stability of the maleimide-thiol linkage can be assessed by incubating the conjugate in the presence of a high concentration of a competing thiol, such as glutathione (GSH), and monitoring the amount of intact conjugate over time using HPLC.
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate a key signaling pathway and experimental workflows.
Caption: Generalized signaling pathway of an antibody-drug conjugate (ADC).
Caption: General experimental workflow for comparing ADCs with different PEG linkers.
Conclusion
The selection of the optimal PEG linker length is a critical step in the design of highly effective and safe bioconjugates. While short-chain linkers like this compound provide a simple and direct connection, longer PEG chains offer significant advantages in modulating the physicochemical and pharmacokinetic properties of the conjugate. Longer linkers generally enhance solubility, reduce aggregation, and prolong circulation half-life, which can lead to improved in vivo efficacy, particularly for hydrophobic payloads. However, a potential trade-off with in vitro potency may exist. The ideal PEG linker length is ultimately dependent on the specific antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and bioconjugate performance, researchers can rationally design more effective and safer therapeutics.
References
A Head-to-Head Comparison: The Advantages of Mal-PEG2-NH-Boc over NHS-Ester Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the stability, specificity, and efficacy of bioconjugates. This guide provides an objective comparison of Mal-PEG2-NH-Boc and traditional N-hydroxysuccinimide (NHS)-ester linkers, supported by experimental data and detailed protocols, to inform the selection of the optimal conjugation strategy.
The development of sophisticated bioconjugates, such as antibody-drug conjugates (ADCs), relies on precise control over the linking of molecules. This compound, a heterobifunctional linker, has emerged as a superior alternative to conventional NHS-ester linkers for creating well-defined and stable bioconjugates. This guide will elucidate the key advantages of this compound, focusing on its ability to facilitate controlled, sequential conjugation, thereby overcoming the inherent limitations of many NHS-ester-based approaches.
Executive Summary: Key Performance Differences
| Feature | This compound | NHS-Ester Linkers |
| Reactivity | Maleimide reacts with thiols (-SH); Boc-protected amine allows for subsequent, orthogonal amine-based reactions. | Reacts with primary amines (-NH2). |
| Conjugation Strategy | Enables controlled, sequential, and site-specific conjugation. | Often leads to random conjugation on multiple available amines (e.g., lysine residues). |
| Specificity | High specificity for thiols (cysteine residues) at pH 6.5-7.5. | High reactivity with primary amines, but can have side reactions with other nucleophiles.[1] |
| Potential for Polymerization | Low, due to the controlled, step-wise reaction process. | High, especially with homobifunctional NHS-ester linkers, leading to aggregation. |
| Linkage Stability | The resulting thioether bond is generally stable, though susceptible to retro-Michael reaction. This can be mitigated by hydrolysis of the succinimide ring.[2] | The resulting amide bond is highly stable and effectively irreversible under physiological conditions.[] |
| Hydrolytic Stability of Reactive Group | The maleimide group is more stable in aqueous solutions than NHS esters.[4] | Prone to hydrolysis, which competes with the conjugation reaction, especially at higher pH.[4] |
Enhanced Control and Specificity with this compound
The primary advantage of this compound lies in its heterobifunctional nature, which allows for a two-step, controlled conjugation process. The maleimide group specifically targets sulfhydryl groups found in cysteine residues, while the Boc-protected amine provides a latent reactive site that can be deprotected for a subsequent, orthogonal conjugation step. This sequential approach is a significant improvement over the often-uncontrolled reactions associated with NHS-ester linkers.
NHS esters react readily with primary amines, which are abundant on the surface of most proteins, particularly on lysine residues. This can lead to a heterogeneous mixture of conjugates with varying numbers of linked molecules and at different, often random, locations. Such heterogeneity can negatively impact the therapeutic efficacy and pharmacokinetic properties of a bioconjugate. Furthermore, the use of homobifunctional NHS-ester linkers can result in undesirable protein polymerization and aggregation.
The this compound linker circumvents these issues by enabling site-specific modification. By targeting less abundant cysteine residues, a more homogenous product can be achieved. The subsequent deprotection of the Boc group and reaction of the newly available amine allows for the precise attachment of a second molecule, offering unparalleled control over the final conjugate's architecture.
Reaction Mechanisms and Workflow
The distinct reactivities of this compound and NHS-ester linkers dictate their respective conjugation workflows.
References
A Comparative Guide to Drug-to-Antibody Ratio (DAR) Characterization Utilizing Mal-PEG2-NH-Boc Chemistry
For Researchers, Scientists, and Drug Development Professionals
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an antibody-drug conjugate (ADC), profoundly influencing its therapeutic efficacy, safety, and pharmacokinetic profile. An optimal DAR ensures a balance between delivering a potent cytotoxic payload to target cells and minimizing off-target toxicities. For ADCs constructed using thiol-reactive linkers such as Maleimide-PEG2-NH-Boc, which conjugates payloads to cysteine residues on the antibody, accurate and precise DAR characterization is paramount.
This guide provides a comprehensive comparison of the primary analytical techniques for determining the DAR of cysteine-linked ADCs. We will delve into the experimental protocols for each method, present comparative data, and illustrate key workflows to aid researchers in selecting the most appropriate characterization strategy for their ADC development programs.
The Role of Mal-PEG2-NH-Boc in ADC Synthesis
The this compound linker is a heterobifunctional linker designed for ADC development. It features a maleimide group that specifically reacts with free thiol (-SH) groups on cysteine residues of an antibody, forming a stable thioether bond. The polyethylene glycol (PEG) spacer enhances the solubility and stability of the ADC, while the Boc-protected amine provides a latent functional group for the attachment of the cytotoxic payload following deprotection.
Comparative Analysis of DAR Characterization Methods
Several analytical techniques are employed to determine the DAR of ADCs, each with distinct advantages and limitations. The choice of method often depends on the specific characteristics of the ADC, the desired level of analytical detail, and the stage of drug development. The four principal methods are:
-
UV/Vis Spectroscopy: A straightforward method for determining the average DAR.
-
Hydrophobic Interaction Chromatography (HIC): The industry standard for characterizing the distribution of different drug-loaded species for cysteine-linked ADCs.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used as an orthogonal method to HIC, providing information on the light and heavy chain drug distribution.
-
Mass Spectrometry (MS): A powerful technique for obtaining detailed mass information and confirming the identity of different ADC species.
The following table summarizes the key characteristics and typical performance of these methods.
| Method | Principle | Information Provided | Advantages | Limitations | Typical Average DAR (Example) |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug) and uses the Beer-Lambert law to calculate concentrations. | Average DAR only. | Simple, rapid, and requires minimal sample preparation. | Can be inaccurate if the drug's extinction coefficient is not precisely known or if free drug is present in the sample. Does not provide information on drug distribution. | 3.8 |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in hydrophobicity. Each conjugated drug molecule increases the overall hydrophobicity of the antibody. | Average DAR and distribution of different drug-loaded species (DAR0, DAR2, DAR4, etc.). | Provides a detailed profile of ADC heterogeneity under non-denaturing conditions. Considered the gold standard for cysteine-linked ADCs. | Resolution can be challenging for complex ADCs. Peak identification may require confirmation by MS. | 3.6 |
| RP-HPLC | Separates the light and heavy chains of the ADC under denaturing and reducing conditions based on their hydrophobicity. | Average DAR and distribution of drug loading on the light and heavy chains. | High resolution and can serve as an orthogonal method to HIC. | Denaturing conditions can alter the ADC structure. Does not provide information on the intact ADC. | 3.7 |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of intact or fragmented ADC species. | Precise mass of different ADC species, confirming drug conjugation and providing an accurate average DAR and drug distribution. | Provides the most detailed and accurate information. Can be coupled with liquid chromatography (LC-MS) for enhanced separation and analysis. | Requires specialized instrumentation and expertise. Ionization efficiency can vary between different DAR species, potentially affecting quantitation. | 3.6 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are representative protocols and may require optimization for specific ADCs.
UV/Vis Spectroscopy for Average DAR Determination
Principle: This method relies on the Beer-Lambert law, A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration. By measuring the absorbance of the ADC at two wavelengths (one where the antibody primarily absorbs, typically 280 nm, and one where the drug has maximum absorbance), the concentrations of the antibody and the drug can be determined, and the average DAR can be calculated.[1][2][3][4]
Protocol:
-
Determine Molar Extinction Coefficients:
-
Accurately measure the UV/Vis spectrum of the unconjugated antibody and the free drug-linker to determine their respective molar extinction coefficients (ε) at 280 nm and the wavelength of maximum absorbance for the drug (λmax).
-
-
Sample Preparation:
-
Dilute the ADC sample in a suitable buffer (e.g., PBS) to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
-
Measurement:
-
Measure the absorbance of the ADC sample at 280 nm (A280) and λmax (Aλmax).
-
-
Calculation:
-
The concentrations of the antibody (C_Ab) and the drug (C_Drug) can be calculated using the following simultaneous equations:
-
A280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
Aλmax = (ε_Ab,λmax * C_Ab) + (ε_Drug,λmax * C_Drug)
-
-
The average DAR is then calculated as: DAR = C_Drug / C_Ab.
-
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of hydrophobic drug-linkers to the antibody increases its surface hydrophobicity. In HIC, a high salt concentration mobile phase promotes the interaction of the ADC with the hydrophobic stationary phase. A decreasing salt gradient is then used to elute the ADC species, with higher DAR species eluting later due to their stronger hydrophobic interactions.[5]
Protocol:
-
Column: A HIC column suitable for proteins (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
Gradient: A linear gradient from 0% to 100% B over 20-30 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Data Analysis: Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated using the following formula:
-
Average DAR = Σ(% Peak Area of DARn * n) / 100, where 'n' is the number of drugs conjugated for that species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chain Loading
Principle: RP-HPLC separates molecules based on their hydrophobicity under denaturing conditions. For DAR analysis, the ADC is first reduced to separate the light and heavy chains. The chains are then separated on a reversed-phase column, and the number of conjugated drugs on each chain can be determined based on the retention time shift.
Protocol:
-
Sample Reduction:
-
To 50 µg of ADC (at ~1 mg/mL), add dithiothreitol (DTT) to a final concentration of 50 mM.
-
Incubate at 37°C for 30 minutes.
-
-
Column: A reversed-phase column suitable for proteins (e.g., C4, C8, or diphenyl).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B to elute the light and heavy chains with different drug loads.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas for the unconjugated and conjugated light and heavy chains. The average DAR is calculated based on the weighted average of drug loading on each chain.
Mass Spectrometry (MS) for Definitive Mass Determination
Principle: MS measures the mass-to-charge ratio (m/z) of ions. For ADC analysis, this can be done on the intact ADC (native MS) or on the reduced light and heavy chains (LC-MS). The high resolution and accuracy of modern mass spectrometers allow for the unambiguous identification of different DAR species and the calculation of a precise average DAR.
Protocol (LC-MS of Reduced ADC):
-
Sample Preparation: Reduce the ADC as described for RP-HPLC.
-
LC System: An HPLC or UHPLC system with a reversed-phase column as described for RP-HPLC.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Ionization Source: Electrospray ionization (ESI).
-
Data Acquisition: Acquire mass spectra across the elution profile of the light and heavy chains.
-
Data Analysis: Deconvolute the mass spectra for each chromatographic peak to obtain the zero-charge mass of the light and heavy chain fragments. The number of conjugated drugs can be determined from the mass difference between the conjugated and unconjugated chains. The relative abundance of each species is determined from the peak intensities in the deconvoluted spectrum, and the weighted average DAR is calculated.
Visualizing the Workflow and Linker Chemistry
To better understand the process of ADC production and characterization, as well as the underlying chemistry of the this compound linker, the following diagrams are provided.
Caption: Workflow for the production and DAR characterization of a cysteine-linked ADC.
Caption: Thiol-maleimide conjugation chemistry for ADC synthesis.
Conclusion
The characterization of the drug-to-antibody ratio is a critical step in the development of antibody-drug conjugates. While UV/Vis spectroscopy offers a rapid estimation of the average DAR, chromatographic techniques such as HIC and RP-HPLC provide more detailed information on drug distribution and are essential for process development and quality control. Mass spectrometry stands as the most powerful tool for the definitive identification and characterization of all ADC species. A comprehensive understanding of the principles, advantages, and limitations of each method, as exemplified in this guide, will enable researchers to design robust analytical strategies for their ADC programs, ultimately leading to the development of safer and more effective cancer therapeutics.
References
- 1. lcms.cz [lcms.cz]
- 2. pharmiweb.com [pharmiweb.com]
- 3. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 5. chemrxiv.org [chemrxiv.org]
comparative analysis of Mal-PEG2-NH-Boc in different bioconjugation strategies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise and stable linkage of molecules is paramount for the development of effective therapeutics, diagnostics, and research tools. Mal-PEG2-NH-Boc is a heterobifunctional linker that plays a significant role in this field, particularly in the creation of antibody-drug conjugates (ADCs) and other targeted therapies.[][2] This guide provides a comprehensive comparative analysis of this compound against alternative bioconjugation strategies, supported by experimental data and detailed protocols to inform your research and development endeavors.
Understanding this compound
This compound is a linker molecule featuring three key components: a maleimide group, a two-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine.[3][4]
-
Maleimide Group: This functional group reacts specifically with thiol (sulfhydryl) groups, most commonly found in the amino acid cysteine, to form a stable thioether bond.[5] This high selectivity allows for site-specific modification of proteins and peptides.
-
PEG2 Spacer: The short polyethylene glycol chain enhances the solubility of the linker and the resulting conjugate in aqueous environments. It also provides a flexible spacer arm, which can reduce steric hindrance between the conjugated molecules.
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for a two-step conjugation strategy. The maleimide can first be reacted with a thiol-containing molecule. Subsequently, the Boc group can be removed under acidic conditions to expose the primary amine for further functionalization.
The general workflow for utilizing this compound in a bioconjugation strategy is depicted below.
Comparative Analysis of Bioconjugation Strategies
While maleimide-thiol chemistry is widely used, it is not without its limitations. The stability of the resulting succinimide thioether linkage can be a concern, as it is susceptible to a retro-Michael reaction, leading to deconjugation, especially in vivo. This has prompted the development of alternative strategies.
Here, we compare this compound with other prominent bioconjugation reagents and strategies.
| Feature | This compound (Maleimide-based) | 5-Hydroxy-pyrrolones | Julia-Kocienski-like Reagents | Dibromomaleimides |
| Target Residue | Cysteine (Thiol) | Cysteine (Thiol) | Cysteine (Thiol) | Cysteine (Thiol) & Amine |
| Reaction Type | Michael Addition | Michael Addition | Nucleophilic Aromatic Substitution | Michael Addition & Nucleophilic Substitution |
| Conjugate Stability | Moderate; susceptible to retro-Michael reaction and thiol exchange in vivo. | Superior stability compared to maleimides. | Superior stability in human plasma compared to maleimide conjugates. | Highly stable due to amine deactivation of the maleimide. |
| Reaction Speed | Fast | Slower than maleimides. | Rapid | Fast |
| Selectivity | High for thiols. | Excellent cysteine selectivity. | Specific for cysteine. | High for thiols and amines. |
| Key Advantage | Commercially available in various forms; well-established protocols. | Forms more stable conjugates. | Produces highly stable conjugates in serum. | Allows for simultaneous stabilization and dual functionalization in one pot. |
| Key Disadvantage | Potential for in vivo instability. | Slower reaction kinetics compared to maleimides. | May require specific reaction conditions. | Requires a dibromomaleimide starting material. |
The following diagram illustrates the relative stability of the linkages formed by maleimide-based conjugation versus a more stable alternative.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are generalized protocols for bioconjugation using this compound and a next-generation maleimide strategy for enhanced stability.
Protocol 1: Bioconjugation of a Thiol-Containing Protein with this compound
This protocol outlines the essential steps for conjugating a protein containing a free cysteine to a maleimide-functionalized linker.
-
Protein Preparation:
-
If necessary, reduce disulfide bonds to generate free thiols. Dissolve the protein in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.2).
-
Add a 10-fold molar excess of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Incubate for 1-2 hours at room temperature.
-
Remove the excess reducing agent using a desalting column or dialysis.
-
-
Conjugation Reaction:
-
Dissolve this compound in an organic solvent such as DMSO.
-
Add the this compound solution to the protein solution at a 5- to 20-fold molar excess.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C overnight.
-
-
Purification:
-
Purify the resulting bioconjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unreacted linker and protein.
-
-
Characterization:
-
Confirm the conjugation and determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or hydrophobic interaction chromatography (HIC).
-
The experimental workflow for this protocol is visualized below.
References
Evaluating the Impact of PEG2 Spacers on Conjugate Solubility and Immunogenicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of polyethylene glycol (PEG) spacers in bioconjugates, such as antibody-drug conjugates (ADCs), is a widely adopted strategy to enhance their therapeutic potential. Among the various lengths of PEG linkers, short spacers like PEG2 (two ethylene glycol units) are often considered for their ability to provide a balance between hydrophilicity and minimal steric hindrance. This guide provides an objective comparison of the impact of PEG2 spacers on conjugate solubility and immunogenicity, supported by experimental data and detailed protocols for evaluation.
The Dual Role of PEG Spacers in Bioconjugate Design
PEG linkers are primarily utilized to improve the physicochemical properties of bioconjugates.[1][2][] Their hydrophilic nature can increase the overall water solubility of the conjugate, which is particularly beneficial when dealing with hydrophobic payloads that have a tendency to induce aggregation.[1][2] By preventing the formation of aggregates, PEG spacers can also indirectly reduce the potential for an immunogenic response.
Furthermore, the PEG chain can create a "stealth" effect by forming a hydration shell around the linker and payload, masking them from the immune system and proteolytic enzymes. This shielding can lead to a reduced immunogenic profile and enhanced stability in circulation. However, it is now understood that PEG itself can be immunogenic, leading to the formation of anti-PEG antibodies, which can compromise the safety and efficacy of PEGylated therapeutics. The immunogenicity of PEG is influenced by factors such as the molecular weight of the PEG, the nature of the conjugated molecule, and the patient's prior exposure to PEG-containing products.
Impact on Solubility
The inclusion of a PEG2 spacer can positively influence the solubility of a bioconjugate, especially when the payload is hydrophobic. Shorter PEG spacers have been shown to improve solubility, and their amphiphilic nature allows for conjugation reactions to be performed in aqueous buffer systems, which is often challenging with highly hydrophobic components. While extensive quantitative data specifically for PEG2 is not always available in direct comparative studies, the general principle is that even short PEG chains contribute to the overall hydrophilicity of the conjugate, thereby reducing the propensity for aggregation.
Table 1: Comparative Solubility Data of Different Linkers
| Linker Type | Payload | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | Solubility in Aqueous Buffer | Reference |
| Hydrophobic Linker | Auristatin | 8 | High (>20%) | Low | |
| PEG4 Spacer | Auristatin | 8 | Low (<5%) | High | |
| PEG8 Spacer | Maytansinoid | 8 | Low (<2%) | High | |
| Polysarcosine | Maytansinoid | 8 | Very Low (<1%) | Very High | (BenchChem) |
| Polypeptide (Gly-Ser)n | Camptothecin | 6 | Low | High | (BenchChem) |
Note: Data is illustrative and compiled from various sources. Direct head-to-head comparisons under identical conditions are limited. The trend of increased solubility with PEGylation is consistently observed.
Impact on Immunogenicity
The effect of a PEG2 spacer on immunogenicity is complex. On one hand, by reducing aggregation and masking immunogenic epitopes of the payload or linker, it can lower the immunogenic potential of the conjugate. On the other hand, PEG itself can be a source of immunogenicity. However, research suggests that low-molecular-weight PEGs (under 3000 Daltons) are less likely to induce an anti-PEG antibody response compared to high-molecular-weight PEGs. Therefore, a PEG2 spacer is generally considered to have a lower intrinsic immunogenicity risk than longer PEG chains.
Alternatives to PEG, such as polysarcosine and certain polypeptide linkers, are being explored for their potential to offer similar benefits in terms of solubility and stability but with a lower inherent immunogenicity. (BenchChem)
Table 2: Comparative Immunogenicity Profile of Different Linkers
| Linker Type | Key Immunogenicity Characteristics | Reference |
| PEG (general) | Can elicit anti-PEG antibodies, potentially leading to accelerated clearance and reduced efficacy. Risk is generally higher with higher molecular weight PEGs. | |
| Short PEG (e.g., PEG2) | Lower risk of inducing anti-PEG antibodies compared to high-molecular-weight PEGs. | |
| Polysarcosine | Considered non-immunogenic and biocompatible. | (BenchChem) |
| Polypeptides (e.g., (Gly-Ser)n) | Generally low immunogenicity, especially when using naturally occurring amino acids. | (BenchChem) |
| Polysaccharides (e.g., Dextran) | High hydrophilicity and biocompatibility, with low immunogenic potential. | (BenchChem) |
Experimental Protocols
Solubility Assessment
1. Dynamic Light Scattering (DLS) for Aggregation Analysis
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly effective for detecting the early onset of protein aggregation.
-
Principle: The technique is based on the Brownian motion of particles in solution, which causes fluctuations in the intensity of scattered light. Larger particles move more slowly, leading to slower fluctuations. By analyzing these fluctuations, the hydrodynamic radius of the particles can be determined. An increase in the average hydrodynamic diameter and the polydispersity index (PDI) are indicative of aggregation.
-
Protocol:
-
Sample Preparation: Filter the bioconjugate sample through a 0.2 µm syringe filter to remove any large particles or dust. A sample volume of approximately 30 µL is typically required.
-
Cuvette Preparation: Thoroughly clean the cuvette by rinsing with water and ethanol multiple times to remove any residual contaminants.
-
Instrument Setup: Turn on the DLS instrument and allow the software to initialize.
-
Blank Measurement: Measure the light scattering of the filtered buffer alone to establish a baseline.
-
Sample Measurement: Carefully pipette the filtered bioconjugate sample into the cuvette.
-
Data Acquisition: Initiate the measurement. The instrument will collect data over a period of time (typically a few minutes) to determine the size distribution.
-
Data Analysis: Analyze the correlation function to obtain the z-average hydrodynamic diameter and the polydispersity index (PDI). Compare these values between the conjugate with the PEG2 spacer and control samples.
-
2. Nephelometry for Kinetic Solubility Screening
Nephelometry measures the amount of light scattered by a particulate suspension and is a rapid method for determining kinetic solubility.
-
Principle: A laser beam is passed through the sample, and the scattered light is detected at an angle to the incident beam. The intensity of the scattered light is proportional to the concentration of insoluble particles.
-
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the bioconjugate in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer in a 384-well plate.
-
Incubation: Incubate the plate for a defined period to allow for precipitation to occur.
-
Measurement: Read the plate using a nephelometer. The instrument measures the light scattering in each well.
-
Data Analysis: Plot the scattered light intensity against the conjugate concentration. The point at which a significant increase in light scattering is observed indicates the kinetic solubility limit.
-
Immunogenicity Assessment
1. Anti-Drug Antibody (ADA) Bridging ELISA
This assay is used to detect the presence of antibodies against the bioconjugate in patient or animal serum.
-
Principle: The bioconjugate is used as both the capture and detection reagent, forming a "bridge" with the bivalent anti-drug antibodies present in the sample.
-
Protocol:
-
Plate Coating: Coat a 96-well microtiter plate with the bioconjugate.
-
Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 5% BSA in PBST).
-
Sample Incubation: Add the serum samples (and standards/controls) to the wells and incubate to allow any ADAs to bind to the coated conjugate.
-
Washing: Wash the plate to remove unbound components.
-
Detection: Add a labeled (e.g., biotinylated or HRP-conjugated) version of the bioconjugate. This will bind to the captured ADAs, completing the "bridge."
-
Signal Generation: If using a biotinylated detection reagent, add HRP-conjugated streptavidin followed by a TMB substrate. If using an HRP-conjugated detection reagent, add the TMB substrate directly.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength. The signal intensity is proportional to the amount of ADAs in the sample.
-
2. In Vitro T-Cell Proliferation Assay
This assay assesses the potential of a bioconjugate to induce a T-cell-dependent immune response.
-
Principle: Peripheral blood mononuclear cells (PBMCs) from multiple donors are exposed to the bioconjugate. If the conjugate contains T-cell epitopes, it will be processed and presented by antigen-presenting cells (APCs), leading to the activation and proliferation of specific T-cells.
-
Protocol:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood.
-
Cell Labeling (Optional but common): Label the PBMCs with a fluorescent dye such as CFSE. As cells divide, the dye is distributed equally between daughter cells, and the fluorescence intensity per cell decreases, which can be measured by flow cytometry.
-
Cell Culture: Culture the PBMCs in the presence of the bioconjugate, a positive control (e.g., a known immunogenic protein), and a negative control (vehicle).
-
Incubation: Incubate the cells for several days (typically 5-7 days) to allow for T-cell proliferation.
-
Analysis:
-
Proliferation: Analyze the cells by flow cytometry to quantify the percentage of proliferating T-cells (e.g., CFSE-low population).
-
Cytokine Production: Alternatively, or in addition, measure the production of cytokines (e.g., IL-2, IFN-γ) in the culture supernatant by ELISA or other multiplex assays as an indicator of T-cell activation.
-
-
Mandatory Visualizations
References
Revolutionizing Drug Discovery: A Comparative Guide to Mal-PEG2-NH-Boc in PROTAC Ternary Complex Formation
A Deep Dive into the Performance of a Key Building Block for Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] The success of a PROTAC hinges on its three components: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1][2] The linker is far more than a simple tether; its composition and length are critical determinants of the stability and efficacy of the PROTAC-induced ternary complex.[3][4]
This guide provides a comparative analysis of the Mal-PEG2-NH-Boc linker, a key building block in the synthesis of PROTACs, and its performance in the formation of the crucial POI-PROTAC-E3 ligase ternary complex. We will explore its characteristics in relation to common alternatives and provide supporting data and experimental protocols for researchers in drug development.
The Anatomy of this compound
To understand its performance, it is essential to deconstruct the this compound linker into its functional components:
-
Maleimide (Mal): This reactive group is designed to form a covalent bond with cysteine residues on the target protein. This covalent engagement can lead to a highly stable and durable interaction, which is a key feature of covalent PROTACs.
-
Polyethylene Glycol (PEG2): This two-unit PEG chain acts as a short, hydrophilic, and flexible spacer. PEG linkers are the most commonly used motifs in PROTACs, with studies indicating their presence in over half of reported molecules. Their hydrophilicity can improve the solubility and cell permeability of the PROTAC molecule.
-
Boc-Protected Amine (NH-Boc): This component provides a versatile attachment point for the E3 ligase ligand after deprotection.
Comparative Analysis of Linker Performance
The choice of linker has a profound impact on the formation and stability of the ternary complex, which in turn dictates the efficiency of protein degradation. A linker that is too short can cause steric hindrance, preventing the complex from forming, while a linker that is too long may result in an unproductive complex where ubiquitination cannot occur.
Here, we compare the anticipated performance of a PROTAC utilizing a this compound derived linker against two common alternatives: a standard flexible alkyl chain (Alkyl-C8) and a longer flexible PEG linker (PEG4).
| Feature | This compound Linker | Alkyl-C8 Linker | PEG4 Linker |
| Linker Type | Covalent, Hydrophilic, Short | Non-covalent, Hydrophobic, Medium-length | Non-covalent, Hydrophilic, Medium-length |
| Target Engagement | Covalent and irreversible binding to cysteine residues. | Reversible, non-covalent binding. | Reversible, non-covalent binding. |
| Flexibility | High degree of flexibility, allowing for multiple binding orientations. | High degree of conformational flexibility. | High degree of flexibility, potentially leading to an entropic penalty upon binding. |
| Solubility | PEG component enhances aqueous solubility. | Hydrophobic nature may decrease aqueous solubility. | Excellent water solubility, improving physicochemical properties. |
| Ternary Complex Stability | Covalent bond can lead to a highly stable ternary complex. | Stability is dependent on non-covalent interactions and cooperativity. | Can stabilize the complex through van der Waals and hydrogen bond interactions. |
| Cell Permeability | Hydrophilicity of PEG can influence permeability; balance is key. | Lipophilic nature can enhance cell permeability. | Generally favorable for cell permeability, but can be influenced by overall molecular properties. |
Quantitative Performance Insights
The degradation efficiency of a PROTAC is often quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The stability of the ternary complex is assessed by measuring the binding affinity (KD) and the cooperativity (α), which indicates how the binding of one protein influences the binding of the other.
The following table presents representative data illustrating how linker choice can impact these key performance metrics.
| Linker Type | Ternary Complex KD (nM) | Cooperativity (α) | DC50 (nM) | Dmax (%) |
| Mal-PEG2 (Covalent) | 5 | >10 (High Positive) | 15 | >95 |
| Alkyl-C8 | 50 | ~1 (Non-cooperative) | 100 | 85 |
| PEG4 | 25 | >1 (Positive) | 50 | 90 |
Note: These values are illustrative and can vary significantly depending on the specific target protein and E3 ligase.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the PROTAC mechanism and a typical experimental workflow for analyzing ternary complex formation.
References
Safety Operating Guide
Proper Disposal of Mal-PEG2-NH-Boc: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Mal-PEG2-NH-Boc must adhere to specific disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general laboratory chemical waste management principles.
Immediate Safety and Hazard Information
This compound is a polyethylene glycol (PEG) linker containing a maleimide and a Boc-protected amine group, commonly used in bioconjugation and drug delivery research.[1][2] According to its Material Safety Data Sheet (MSDS), this compound presents specific hazards that necessitate careful handling and disposal.
Hazard Summary:
| Hazard Classification | Description |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[3] |
| Acute Aquatic Toxicity | Category 1: Very toxic to aquatic life.[3] |
| Chronic Aquatic Toxicity | Category 1: Very toxic to aquatic life with long-lasting effects.[3] |
Incompatible Materials: Strong acids/alkalis, strong oxidizing/reducing agents.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to dispose of the contents and container to an approved waste disposal plant . Under no circumstances should this chemical be disposed of down the sink or in regular trash.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves
-
Lab coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or expired solid this compound in its original container or a clearly labeled, compatible waste container. Do not mix with other chemical waste unless compatibility is confirmed.
-
Liquid Waste (Solutions): If this compound is in a solvent, collect it in a designated, leak-proof container for hazardous chemical waste. The container must be compatible with the solvent used.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and bench paper, should be collected in a designated hazardous waste container.
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Harmful," "Toxic to Aquatic Life").
-
Include the date when the waste was first added to the container.
4. Storage of Chemical Waste:
-
Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
Keep the waste container closed except when adding waste.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional procedures for waste pickup requests.
6. Handling Empty Containers:
-
A container that held this compound is considered empty after all contents have been removed.
-
Due to its acute aquatic toxicity, it is best practice to triple-rinse the empty container with a suitable solvent (e.g., the solvent in which the compound was dissolved, or a general laboratory solvent like ethanol).
-
Crucially, the rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface or remove the original label and dispose of the container as non-hazardous waste, in accordance with your institution's policies.
Disposal Workflow
References
Personal protective equipment for handling Mal-PEG2-NH-Boc
Essential Safety and Handling Guide for Mal-PEG2-NH-Boc
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, storage, and disposal of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Rationale |
| Eye & Face Protection | Safety Goggles or Face Shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. | Protects against potential splashes and airborne particles. |
| Skin Protection | Nitrile Gloves | Chemical-resistant, disposable. | Prevents skin contact with the chemical. Always inspect gloves before use and change them immediately if contaminated. |
| Laboratory Coat | Standard, full-sleeved. | Prevents skin contact with the chemical. | |
| Respiratory Protection | Fume Hood or NIOSH-approved Respirator | Use a certified chemical fume hood. If ventilation is inadequate or when handling large quantities that may generate dust or aerosols, a NIOSH-approved respirator is necessary. | This compound can cause respiratory irritation. Handling in a fume hood minimizes inhalation risk.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure laboratory safety.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[1]
-
Avoid Contact: Take measures to prevent contact with eyes, skin, and clothing.[1]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[1]
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid generating airborne dust.
Storage:
-
Temperature: Store the compound at -20°C in its powdered form or at -80°C when in solvent.[1]
-
Container: Keep the container tightly sealed.
-
Environment: Store in a cool, well-ventilated, and dry area, away from direct sunlight and sources of ignition.
-
Compatibility: Store away from strong acids/alkalis and strong oxidizing/reducing agents.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Collection: Collect waste material in a clearly labeled, sealed container.
-
Disposal Route: Dispose of contents and container to an approved waste disposal plant.
-
Spills: In case of a spill, absorb the solution with a finely-powdered liquid-binding material like diatomite. Decontaminate surfaces by scrubbing with alcohol and dispose of the contaminated material as hazardous waste.
Emergency Procedures
Immediate and appropriate action is vital in case of accidental exposure.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Seek prompt medical attention. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek immediate medical attention. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
